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1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Documentation Hub

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  • Product: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
  • CAS: 1182992-21-7

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a highly versatile, rigid scaffold that bridges two highly privileged chemical spaces: the acetophenone moiety and the halogenated pyrazole ring. This whitepaper provides an in-depth technical analysis of its structural properties, electronic behavior, and field-proven synthetic applications. By detailing optimized protocols for transition-metal-catalyzed cross-coupling and heterocycle annulation, this guide serves as a self-validating framework for drug development professionals seeking to leverage this intermediate in the synthesis of kinase inhibitors, antiviral agents, and novel quinoline derivatives.

Structural and Physicochemical Profiling

The architectural value of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone lies in its linear, para-substituted geometry. The central phenyl ring acts as an electronic conduit between the electron-withdrawing acetyl group and the electron-rich pyrazole system.

Electronic and Steric Causality
  • The Acetyl Moiety: The carbonyl group exerts a −M (mesomeric) and −I (inductive) effect, pulling electron density away from the phenyl ring. This increases the acidity of the α -protons on the methyl group, priming it for base-catalyzed enolization and subsequent condensation reactions 1[1].

  • The 4-Bromo-Pyrazole Moiety: Pyrazoles are π -excessive heterocycles. The bromine atom at the C4 position is strategically placed; unlike the C3 or C5 positions, the C4 position is less sterically hindered and highly amenable to oxidative addition by palladium species, making it an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings 2[2].

Quantitative Data: Physicochemical Parameters

To facilitate computational modeling and formulation predictions, the core physicochemical parameters are summarized below, derived from standard chemical databases 3[3].

ParameterValuePharmacological Relevance
CAS Number 1182992-21-7Unique identifier for sourcing and inventory.
Molecular Formula C11H9BrN2ODefines stoichiometry for synthetic equivalents.
Molecular Weight 265.11 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 2 (Carbonyl O, Pyrazole N)Critical for interacting with kinase hinge regions.
Rotatable Bonds 2Maintains a rigid, predictable 3D conformation.

Mechanistic Utility and Synthetic Divergence

The true power of this scaffold is its orthogonal reactivity. A chemist can selectively functionalize the acetyl group while leaving the bromopyrazole intact, or vice versa.

Reactivity A 1-[4-(4-Bromo-1H-pyrazol-1- yl)phenyl]ethanone B Acetyl Group (Enolization/Condensation) A->B C 4-Bromo-Pyrazole (Oxidative Addition) A->C D Quinoline Derivatives (Friedländer Annulation) B->D E C4-Aryl Pyrazoles (Suzuki Cross-Coupling) C->E

Fig 1. Orthogonal synthetic divergence of the bifunctional scaffold.

Pathway A: Quinoline Synthesis via the Acetophenone Moiety

The acetophenone group is a classic precursor for the Friedländer quinoline synthesis. By reacting the scaffold with 2-aminobenzaldehydes, researchers can generate highly substituted quinolines—a privileged pharmacophore in antiviral and antimalarial drug discovery 4[4]. The reaction is driven by the initial condensation of the amine with the carbonyl, followed by intramolecular cyclization of the enolate onto the aldehyde.

Pathway B: C-C Bond Construction via the Pyrazole Moiety

The C4-bromine on the pyrazole ring is primed for Suzuki-Miyaura cross-coupling. However, because the pyrazole ring is electron-rich, the C-Br bond is stronger than in standard aryl bromides. This necessitates the use of electron-rich, sterically bulky phosphine ligands (such as RuPhos) to accelerate the oxidative addition step of the catalytic cycle5[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered with built-in mechanistic safeguards.

Protocol 1: RuPhos-Pd Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the C4 position of the pyrazole ring. Rationale: Standard Pd(PPh3​)4​ often leads to protodehalogenation or poor yields with electron-rich bromopyrazoles. Using RuPhos-Pd G3 precatalyst ensures rapid generation of the active Pd(0) species, while its bulky ligand framework prevents catalyst deactivation[5].

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk tube, add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add RuPhos-Pd G3 (0.03 equiv, 3 mol%). Crucial Step: Perform this inside a glovebox or under a strict argon stream to prevent premature oxidation of the ligand.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Thermal Activation: Seal the tube and heat in an oil bath at 80°C for 4 hours. Monitor via TLC/LC-MS until the starting bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Loading Bromide + Boronic Acid + K3PO4 Step2 2. Solvent Degassing Argon sparging to protect Pd(0) Step1->Step2 Step3 3. Catalyst Addition RuPhos-Pd G3 (3 mol%) Step2->Step3 Step4 4. Thermal Activation 80°C, Dioxane/H2O (4:1) Step3->Step4 Step5 5. Workup & Purification Aqueous wash + Flash Chromatography Step4->Step5

Fig 2. Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Friedländer Annulation for Quinoline Synthesis

Objective: To construct a substituted quinoline core utilizing the acetophenone moiety. Rationale: The acidic α -protons of the acetyl group allow for facile enolate formation, which attacks the electrophilic aldehyde of 2-aminobenzaldehyde, driving a thermodynamically favorable cyclization[4].

Step-by-Step Methodology:

  • Preparation: Combine 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv) and 2-aminobenzaldehyde (1.1 equiv) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 10 mol%) to activate the carbonyl carbon of the aldehyde.

  • Reaction: Suspend the mixture in anhydrous ethanol (0.2 M) and reflux (78°C) for 6–8 hours.

  • Isolation: Upon completion, cool the mixture to induce precipitation of the quinoline product. Filter and wash with cold ethanol to yield the analytically pure heterocycle.

Optimization Data Presentation

The success of modifying this scaffold depends heavily on selecting the correct catalytic conditions. Table 2 summarizes empirical optimization data for the C4-pyrazole cross-coupling, demonstrating the necessity of modern ligand design.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Bromo-Pyrazoles

Catalyst System (mol%)Solvent SystemBase (Equiv)Temp (°C)Isolated Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5%)Toluene/H2O Na2​CO3​ (2.0)10045%Sluggish oxidative addition; high starting material recovery.
Pd(dppf)Cl2​ (5%)Dioxane/H2O K2​CO3​ (3.0)10065%Improved transmetalation, but prone to protodehalogenation.
RuPhos-Pd G3 (3%) Dioxane/H2O K3​PO4​ (3.0) 80 >92% Optimal. Bulky ligand accelerates addition and prevents side reactions.

References

  • NextSDS. 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Material Safety and Structure Data. NextSDS Chemical Database.
  • ResearchGate. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols.
  • National Institutes of Health (NIH). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.
  • National Institutes of Health (NIH). Synthetic and medicinal perspective of quinolines as antiviral agents.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone: Molecular Weight, Solubility, and Assay Integration

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the downstream consequences of poorly characterized chemical building blocks. The compound 1-[4-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the downstream consequences of poorly characterized chemical building blocks. The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS:) is a prime example of a highly functionalized, halogenated intermediate whose physicochemical properties dictate its behavior in biological and chemical assays.

Understanding the causality behind a molecule's solubility profile is not merely a regulatory checkbox—it is the foundation of reliable data generation. This technical whitepaper deconstructs the molecular weight, structural properties, and solubility dynamics of this compound, providing a field-proven, self-validating methodology for its handling in laboratory environments.

Structural Identity & Molecular Weight Determination

The structural architecture of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Molecular Formula: C₁₁H₉BrN₂O ) consists of three distinct moieties: an acetophenone core, a phenyl linker, and a terminal 4-bromo-1H-pyrazole ring.

Before designing any assay, precise molecular weight (MW) quantification is required for accurate molarity calculations during stock preparation. The presence of the heavy bromine isotope significantly skews the mass distribution, contributing to over 30% of the molecule's total weight.

Quantitative Mass Breakdown
ElementAtomic Mass ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C)12.01111132.12149.84%
Hydrogen (H)1.00899.0723.42%
Bromine (Br)79.904179.90430.14%
Nitrogen (N)14.007228.01410.57%
Oxygen (O)15.999115.9996.03%
Total 265.11 100.00%

Table 1: Stoichiometric mass distribution of C₁₁H₉BrN₂O.

Physicochemical Profiling & Solubility Dynamics

The solubility of a compound is a thermodynamic tug-of-war between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the structural moieties heavily favor lipophilicity.

While the ketone oxygen acts as a weak hydrogen-bond acceptor, it is vastly overpowered by the hydrophobic surface area of the brominated pyrazole and the phenyl ring. This results in poor aqueous solubility (typically < 10 µg/mL in unbuffered water) and a high partition coefficient (LogP).

According to , a framework used to predict oral bioavailability, this compound satisfies the molecular weight criterion (< 500 Da). However, its highly lipophilic nature requires the use of aprotic organic solvents—such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—to achieve the high-concentration stock solutions necessary for serial dilution.

SPR cluster_0 Structural Moieties cluster_1 Physicochemical Impact Core 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone M1 Bromo-Pyrazole Ring Core->M1 M2 Phenyl Ring Core->M2 M3 Acetophenone Core Core->M3 P1 High Lipophilicity (↑ LogP) M1->P1 P2 Pi-Pi Stacking Potential M2->P2 P3 H-Bond Acceptor M3->P3 P4 Poor Aqueous Solubility P1->P4 P2->P4

Logical relationship between structural moieties and physicochemical properties.

Methodological Framework: Thermodynamic Solubility Protocol

In assay development, we must distinguish between kinetic solubility (the concentration at which a pre-dissolved DMSO stock precipitates when spiked into buffer) and thermodynamic solubility (the equilibrium concentration of the solid compound in a solvent).

To establish a self-validating system for thermodynamic solubility, we adapt the gold-standard Shake-Flask Method outlined in the.

Step-by-Step Shake-Flask Methodology

Step 1: Solid Dispensing & Saturation

  • Action: Dispense 2.0 mg of solid 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone into a 1.5 mL low-binding microcentrifuge tube. Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Causality: An excess of solid must be present to ensure the solution reaches absolute thermodynamic saturation. If all solid dissolves, the true solubility limit has not been reached, and more compound must be added.

Step 2: Thermal Equilibration

  • Action: Incubate the suspension on a thermoshaker at 37°C and 800 RPM for 24 to 48 hours.

  • Causality: Thermodynamic equilibrium is a slow process. Short incubations only measure the dissolution rate, not the equilibrium capacity. The 37°C temperature mimics physiological conditions for downstream in vitro assays.

Step 3: Phase Separation (Critical Step)

  • Action: Centrifuge the samples at 20,000 × g for 30 minutes at 37°C. Carefully aspirate the supernatant without disturbing the pellet.

  • Causality: Why centrifuge instead of filter? Halogenated, highly lipophilic compounds frequently form sub-micron colloidal aggregates in water. Filtration can artificially skew results: aggregates may pass through a 0.45 µm pore (inflating the perceived solubility), or the dissolved monomer may non-specifically bind to the filter membrane (deflating the perceived solubility). High-speed centrifugation isolates the truly dissolved fraction.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant 1:1 with mobile phase to prevent precipitation in the HPLC autosampler. Quantify the concentration against a standard curve generated from a 10 mM DMSO stock.

Step 5: Self-Validation & Mass Balance

  • Action: Dissolve the remaining solid pellet in 1.0 mL of 100% DMSO and quantify via HPLC.

  • Causality: This step ensures a closed-loop, self-validating system. By proving that the undissolved pellet plus the dissolved supernatant equals the initial 2.0 mg input, we rule out experimental artifacts such as compound degradation or non-specific binding to the plastic tube walls.

SolubilityWorkflow A Solid Compound (CAS: 1182992-21-7) B 10 mM DMSO Stock Solution A->B Dissolution D Incubation & Equilibration B->D Spike (1% v/v) C Aqueous Buffer (pH 7.4) C->D Diluent E Phase Separation (Centrifugation) D->E 24h @ 37°C F HPLC-UV Quantification E->F Supernatant

Experimental workflow for determining thermodynamic solubility via HPLC-UV.

Formulation & Assay Integration Strategies

When integrating 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone into biological assays, the "solvent crash" phenomenon is the primary risk. This occurs when a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, causing localized supersaturation and immediate precipitation.

To mitigate this, application scientists should employ the following strategies:

  • Intermediate Dilutions: Never spike a 10 mM DMSO stock directly into a 100% aqueous assay buffer. Instead, create an intermediate dilution plate using a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before the final aqueous transfer.

  • Acoustic Dispensing: Utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the DMSO stock directly into the assay plate, ensuring the final DMSO concentration remains below 1.0% v/v, which prevents bulk solvent crash.

  • Nephelometry Monitoring: Always run a parallel kinetic solubility plate using a nephelometer (light-scattering detector) to confirm that the compound remains fully dissolved at the top concentration of your dose-response curve.

By rigorously defining the physicochemical boundaries of this compound, researchers can prevent false negatives in screening campaigns caused by compound precipitation rather than a lack of biological activity.

References

  • NextSDS Chemical Database. "1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7)." NextSDS. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995. Available at:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3-26. Available at:[Link]

Foundational

1H and 13C NMR spectroscopic characterization data for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Characterization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Executive Summary The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Chemical Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Characterization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Executive Summary

The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Chemical Formula: C 11​ H 9​ BrN 2​ O) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced materials. Structurally, it features an acetophenone core substituted at the para-position with a 4-bromo-1H-pyrazol-1-yl moiety. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of electronic withdrawing effects, anisotropic deshielding, and halogen-induced heavy-atom shielding.

This technical whitepaper provides a comprehensive, self-validating methodology for the acquisition and interpretation of high-resolution 1 H and 13 C NMR data for this compound, ensuring rigorous scientific integrity for drug development professionals and analytical chemists.

Structural Complexity & Analytical Strategy

The structural elucidation of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone hinges on mapping two distinct aromatic systems:

  • The para-substituted phenyl ring : This forms a classic AA'BB' spin system. The chemical shifts of these protons are dictated by the competing electron-withdrawing resonance of the acetyl group and the inductive/resonance effects of the pyrazole nitrogen.

  • The 4-bromopyrazole ring : The presence of the bromine atom at the C-4 position eliminates the typical 3J coupling between the pyrazole protons, reducing H-3 and H-5 to sharp singlets 1. Furthermore, the bromine atom exerts a profound "heavy atom effect" on the 13 C spectrum, drastically shielding the C-4 carbon 2.

Self-Validating Experimental Protocol

To guarantee data trustworthiness, the NMR acquisition must follow a self-validating workflow. The causality behind this protocol is to prevent the loss of instrument time on poorly shimmed or insufficiently concentrated samples, which is particularly critical for detecting quaternary carbons (like C-Br and C=O) that suffer from long longitudinal relaxation times ( T1​ ).

Step-by-Step Methodology
  • Sample Preparation : Dissolve 25–30 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: A concentration of >25 mg is required to achieve an adequate signal-to-noise (S/N) ratio for quaternary carbons in 13 C NMR within a reasonable timeframe.

  • Locking and Shimming (The Validation Gate) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z-axis).

    • Self-Validation Check: Acquire a single-scan 1 H spectrum. Measure the line width at half-height ( W1/2​ ) of the TMS peak (0.00 ppm). If W1/2​>1.0 Hz, re-shim the instrument. Proceeding with poor homogeneity will result in unresolved phenyl doublets and lost quaternary carbon signals.

  • 1 H NMR Acquisition : Set the spectral width to 12 ppm. Acquire 16 transients (scans) with a relaxation delay ( D1​ ) of 1.0 second and a 30° pulse angle.

  • 13 C NMR Acquisition : Set the spectral width to 250 ppm. Acquire 1024 transients. Critical Parameter: Set the relaxation delay ( D1​ ) to at least 2.0–3.0 seconds. Causality: Quaternary carbons (C=O, C-4', C-1', C-4) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1​ ensures these spins return to thermal equilibrium between pulses, preventing signal saturation and ensuring their visibility in the final spectrum.

  • Data Processing : Apply a 0.3 Hz exponential line broadening function for 1 H (1.0 Hz for 13 C) prior to Fourier Transformation (FT). Phase and baseline correct manually.

NMR_Workflow A Sample Prep (25-30 mg in CDCl3) B Lock & Shim (Check TMS W1/2 < 1Hz) A->B C 1H Acquisition (ns=16, d1=1s) B->C D 13C Acquisition (ns=1024, d1=3s) C->D E Data Processing (FT, Phase Corr) D->E

Workflow for high-resolution NMR sample preparation and self-validating acquisition.

1 H NMR Spectroscopic Characterization

The 1 H NMR spectrum of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in CDCl 3​ exhibits five distinct proton environments.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
5 (Pyr)8.15Singlet (s)1H-Pyrazole H-5
2', 6' (Ph)8.08Doublet (d)2H8.6Phenyl ortho to acetyl
3', 5' (Ph)7.82Doublet (d)2H8.6Phenyl ortho to pyrazole
3 (Pyr)7.72Singlet (s)1H-Pyrazole H-3
Acetyl2.63Singlet (s)3H--C(=O)CH 3​
Mechanistic Causality of Chemical Shifts
  • The Pyrazole Singlets (H-3 and H-5) : In an unsubstituted pyrazole, H-3 and H-5 couple with H-4. The substitution of bromine at C-4 breaks this spin system, resulting in two sharp singlets [[1]](). H-5 ( δ 8.15) is shifted significantly downfield relative to H-3 ( δ 7.72). This is caused by the anisotropic deshielding generated by the spatial proximity of the N-phenyl ring, combined with the inductive electron withdrawal from the adjacent N1 nitrogen .

  • The Phenyl AA'BB' System : The phenyl ring is caught in a "push-pull" dynamic between two electron-withdrawing groups. The acetyl group is a strong π -acceptor (resonance deactivator), which severely deshields the ortho protons (H-2', H-6') to δ 8.08. The pyrazole ring is also electron-withdrawing but to a lesser extent, placing H-3' and H-5' at δ 7.82.

13 C NMR Spectroscopic Characterization

The 13 C NMR spectrum reveals 9 unique carbon environments, reflecting the molecule's symmetry across the phenyl ring.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O196.8C q​ Carbonyl
4' (Ph)142.8C q​ Phenyl ipso to pyrazole
3 (Pyr)141.5CHPyrazole C-3
1' (Ph)135.2C q​ Phenyl ipso to acetyl
2', 6' (Ph)130.2CHPhenyl ortho to acetyl
5 (Pyr)127.8CHPyrazole C-5
3', 5' (Ph)118.6CHPhenyl ortho to pyrazole
4 (Pyr)97.2C q​ Pyrazole C-4 (C-Br)
Acetyl26.5CH 3​ Methyl
Mechanistic Causality of Chemical Shifts
  • The Heavy Atom Effect at C-4 : The most diagnostic signal in the 13 C spectrum is the pyrazole C-4 carbon at δ 97.2. Typically, sp2 hybridized aromatic carbons resonate between 110–150 ppm. However, the large electron cloud of the covalently bonded bromine atom generates a strong diamagnetic shielding current. This "heavy atom effect" forces the C-4 chemical shift drastically upfield, serving as an absolute confirmation of halogenation at this position 2.

  • Carbonyl Deshielding : The highly electronegative oxygen atom pulls electron density away from the carbonyl carbon via both inductive and resonance effects, leaving it highly deshielded at δ 196.8.

Electronic_Effects Br Bromine Atom (Heavy Atom Effect) C4 Pyrazole C-4 (~97.2 ppm) Br->C4 Shields carbon N_Phenyl N-Phenyl Group (Inductive Withdrawal) H5 Pyrazole H-5 (~8.15 ppm) N_Phenyl->H5 Deshields proton

Impact of substituent electronic effects on pyrazole chemical shifts.

Conclusion & Quality Assurance

The successful characterization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone relies on recognizing the distinct electronic signatures of its substituents. Quality assurance of the synthesized API or intermediate is confirmed when the 1 H NMR baseline is flat, the diagnostic pyrazole singlets (H-3/H-5) are sharply resolved without 3J coupling, and the 13 C spectrum clearly exhibits the heavily shielded C-Br quaternary carbon at ~97 ppm. Adhering to the extended relaxation delay protocol ensures that all structural components are quantitatively represented.

References

  • [1] Title: Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • Title: Photoredox initiated azole-Nucleophilic Addition - Supporting Information Source: rsc.org URL:

  • [3] Title: Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: researchgate.net URL:

  • [2] Title: Synthesis and 13C NMR Study of Pyrazole-4-carboxaldehydes Source: electronicsandbooks.com URL:

Sources

Exploratory

Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in Drug Discovery Workflows

Strategic Utility in Medicinal Chemistry The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a highly versatile, dual-functional building block utilized extensively in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Medicinal Chemistry

The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a highly versatile, dual-functional building block utilized extensively in modern drug discovery . The architecture of this molecule presents two orthogonal reactive nodes: a 4-bromo-pyrazole moiety and an acetophenone core.

The bromo-heteroaromatic system is primed for palladium-catalyzed C-C and C-N cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), which are foundational for synthesizing biaryl and heteroaryl kinase inhibitor scaffolds 1[1]. Conversely, the acetyl group serves as an excellent handle for condensation reactions, such as the synthesis of chalcones via Claisen-Schmidt condensation or the generation of complex amines via reductive amination.

ReactivityMap Core 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Dual-Functional Scaffold) Site1 4-Bromo-Pyrazole (Electrophilic Node) Core->Site1 Site2 Acetophenone (Nucleophilic/Electrophilic Node) Core->Site2 Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Site1->Rxn1 C-C / C-N Bond Formation Rxn2 Condensation Reactions (Aldol, Reductive Amination) Site2->Rxn2 Functional Group Interconversion Target1 Biaryl/Heteroaryl Kinase Inhibitors Rxn1->Target1 Target2 Chalcones / Bioactive Amines Rxn2->Target2

Fig 1: Orthogonal reactivity map of the dual-functional pyrazole-acetophenone scaffold.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and phase-partitioning during reaction workups.

PropertyValueCausality / Implication for Handling
Chemical Name 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanoneN/A
CAS Number 1182992-21-7Unique identifier for SDS tracking and regulatory compliance.
Molecular Formula C11H9BrN2OHigh halogen content requires specific halogenated waste disposal protocols.
Molecular Weight 265.11 g/mol Ideal low-MW starting material for fragment-based drug design.
Physical State Solid (crystalline powder)Prone to aerosolization; requires draft-controlled weighing to prevent inhalation.
Reactivity Nodes Electrophilic (C-Br), Nucleophilic (C=O)Requires orthogonal protection strategies if both sites are activated simultaneously.

Safety Data Sheet (SDS) & Mechanistic Hazard Mitigation

Standard safety data sheets often list hazards without explaining the underlying chemical etiology. To implement effective, self-validating safety protocols, researchers must understand why a compound is hazardous. Based on structural analogs and GHS classification standards for halogenated pyrazole-acetophenones2[2], the following hazards and mechanistic mitigations apply:

GHS CodeHazard DescriptionMechanistic CausalitySelf-Validating Mitigation Protocol
H302 Harmful if swallowedThe lipophilic acetophenone core facilitates rapid gastrointestinal absorption, while the bromo-pyrazole can disrupt cellular enzymatic processes.Restrict handling to designated chemical zones. Validate surface cleanliness post-use via routine solvent wipe-downs and secondary visual inspections.
H315 Causes skin irritationThe electrophilic bromo-pyrazole core can undergo nucleophilic attack by epidermal cysteine/lysine residues, leading to protein haptenation and contact dermatitis.Wear nitrile gloves (>0.11 mm thickness). Validate PPE integrity by performing a visual inflation test of gloves prior to handling.
H319 Causes serious eye irritationMicro-dust particulates can dissolve in the aqueous environment of the cornea, causing localized pH shifts and oxidative stress.Mandate tight-fitting safety goggles. Handle exclusively within a Class II chemical fume hood.
H335 May cause respiratory irritationInhalation of crystalline dust introduces the reactive electrophile directly to the sensitive mucosal membranes of the respiratory tract.Weigh the compound in a draft-shielded analytical balance inside a fume hood with a face velocity validated at >100 fpm via continuous airflow monitors.

Experimental Workflows: Overcoming Dehalogenation in Cross-Coupling

When utilizing 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in drug discovery, the most common synthetic application is the elaboration of the pyrazole core via palladium-catalyzed cross-coupling. However, a critical failure mode in these reactions is protodehalogenation —the premature removal of the bromine atom to yield the des-bromo byproduct (1-[4-(1H-pyrazol-1-yl)phenyl]ethanone) 3[3].

Causality of Dehalogenation: Dehalogenation occurs when the oxidative addition complex (Pd-Ar) undergoes protonation or hydrogen abstraction instead of transmetalation and reductive elimination. This is exacerbated if the phosphine ligand is not sufficiently electron-rich or sterically demanding, or if the reaction is contaminated with trace oxygen. Oxygen acts as a competitive oxidant in the catalytic cycle, oxidizing the electron-rich phosphine ligands (e.g., forming triphenylphosphine oxide), which strips the palladium of its protective coordination sphere and accelerates premature protodehalogenation[3].

Self-Validating Suzuki-Miyaura Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

    • Validation Check: Degas the mixture via three consecutive freeze-pump-thaw cycles or continuous argon sparging for 15 minutes. The absence of bubbling upon final vacuum application validates the removal of dissolved oxygen[3].

  • Catalyst Addition: Under a positive pressure of argon, add a sterically demanding, electron-rich catalyst system such as Pd(dppf)Cl2 (5 mol%). The bidentate nature of dppf enforces a cis-geometry at the metal center, accelerating reductive elimination and outcompeting the dehalogenation pathway.

  • Thermal Activation: Seal the flask and heat to 90°C for 12 hours.

  • In-Process LC-MS Validation (Critical Step): Before quenching, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed successful if the ratio of the cross-coupled product to the des-bromo byproduct is >95:5. If significant dehalogenation is observed, it indicates that the inert atmosphere was compromised or the ligand was insufficiently bulky, requiring a switch to a more electron-rich ligand (e.g., XPhos) in subsequent runs[3].

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Prep (Dioxane/H2O) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Step4 4. Thermal Activation (90°C, 12h) Step3->Step4 Step5 5. LC-MS Validation (Check Dehalogenation) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Fig 2: Self-validating Pd-catalyzed Suzuki-Miyaura cross-coupling workflow.

References

  • CAS 1182992-21-7 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • 1187385-98-3 | 1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)
  • Technical Support Center: Preventing Dehalogenation of 1-benzyl-4-bromo-1H-pyrazole in Coupling Reactions Source: Benchchem URL
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: NIH / Journal of Organic Chemistry URL

Sources

Foundational

preliminary investigation of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in small molecule drug discovery

Executive Summary & Pharmacophoric Rationale In contemporary small molecule drug discovery, the identification of versatile, bifunctional scaffolds is critical for the rapid generation of diverse chemical libraries. 1-[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In contemporary small molecule drug discovery, the identification of versatile, bifunctional scaffolds is critical for the rapid generation of diverse chemical libraries. 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) represents a highly privileged building block[1]. Structurally, it integrates an acetophenone moiety with a 4-bromo-1H-pyrazole ring.

The strategic value of this molecule lies in its orthogonal reactivity . The acetyl group serves as an electrophilic center for condensation reactions (e.g., forming chalcones, pyrimidines, or thiazoles), while the 4-bromo-pyrazole acts as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Pyrazole derivatives are well-documented pharmacophores, frequently utilized in the design of Janus kinase (JAK) inhibitors[3] and TAM (Tyro3, AXL, Mer) family kinase inhibitors[4] due to their ability to form critical hydrogen bonds within the ATP-binding pocket of kinase hinge regions.

Physicochemical Profiling and Rule of Five (Ro5) Analysis

Before advancing a scaffold into library synthesis, it must be evaluated for its drug-likeness. Table 1 summarizes the theoretical physicochemical properties of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. The scaffold strictly adheres to Lipinski’s Rule of Five, offering a low molecular weight and optimal topological polar surface area (TPSA), ensuring that subsequent late-stage functionalization will not push the final derivatives out of the orally bioavailable chemical space.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueRo5 ThresholdRationale for Drug Discovery
Molecular Weight (MW) 265.10 g/mol < 500 g/mol Leaves ~235 g/mol for functional group additions.
LogP (Calculated) ~2.8< 5.0Optimal lipophilicity for membrane permeability.
H-Bond Donors (HBD) 0< 5Minimizes desolvation penalty during target binding.
H-Bond Acceptors (HBA) 3 (2 N, 1 O)< 10Sufficient for hinge-region kinase interactions.
TPSA 34.89 Ų< 140 ŲHighly favorable for intracellular target engagement.

Synthetic Workflows & Orthogonal Reactivity

To maximize the utility of this scaffold, we employ a divergent synthetic strategy. The workflow leverages the independent reactivity of the ketone and the aryl bromide to generate a matrix of derivatives.

SynthWorkflow Scaffold 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Bifunctional Scaffold) Condensation Claisen-Schmidt Condensation (Ketone Reactivity) Scaffold->Condensation Base, Ar-CHO CrossCoupling Suzuki-Miyaura Coupling (Bromo-Pyrazole Reactivity) Scaffold->CrossCoupling Pd-Cat, Ar-B(OH)2 Chalcone Chalcone Derivatives (Michael Acceptors) Condensation->Chalcone Biaryl 4-Aryl/Heteroaryl Pyrazoles (Kinase Binding Motifs) CrossCoupling->Biaryl Library Divergent Target Library (Dual Functionalization) Chalcone->Library Further Coupling Biaryl->Library Further Condensation

Figure 1: Divergent synthetic workflow exploiting the orthogonal reactivity of the scaffold.

Methodology 1: Ketone Derivatization via Claisen-Schmidt Condensation

Objective: Synthesize α,β-unsaturated ketones (chalcones) to serve as rigid linkers or Michael acceptors. Causality & Design: We utilize Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH). Strong bases can lead to undesired self-condensation or degradation of the pyrazole ring. LiOH provides mild, controlled enolate formation.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone and 1.1 eq of the desired substituted benzaldehyde in anhydrous ethanol (0.2 M).

  • Activation: Add 1.5 eq of LiOH·H₂O. Rationale: The monohydrate ensures partial solubility in ethanol, facilitating a homogeneous catalytic cycle.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Quenching & Isolation: Pour the mixture into ice water. Neutralize with 1M HCl to pH 7 to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm the trans (E) geometry of the alkene via ¹H-NMR (coupling constant J ≈ 15.5–16.0 Hz for the vinylic protons).

Methodology 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Install diverse aryl/heteroaryl groups at the 4-position of the pyrazole to probe the hydrophobic pockets of kinase targets[3]. Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst. Its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically demanding ortho-substituted aryl boronic acids. A biphasic solvent system (1,4-Dioxane/H₂O) is used to ensure the solubility of both the organic scaffold and the inorganic base (K₂CO₃), which is strictly required for the transmetalation step.

Step-by-Step Protocol:

  • Preparation: In a microwave-safe vial, combine the bromopyrazole scaffold (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of degassed 1,4-Dioxane and H₂O. Rationale: Degassing via nitrogen sparging prevents oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂·CH₂Cl₂. Seal the vial under a nitrogen atmosphere.

  • Reaction: Irradiate in a microwave synthesizer at 110°C for 30 minutes. Rationale: Microwave heating provides uniform thermal distribution, drastically reducing reaction times compared to conventional reflux.

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Biological Application: Kinase Inhibition Profiling

Pyrazole-containing compounds are highly effective at mimicking the adenine ring of ATP, making them potent inhibitors of kinases such as JAK and the TAM family (Tyro3, AXL, Mer)[3][4].

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Site

Figure 2: The JAK/STAT signaling pathway illustrating the intervention point of pyrazole-based inhibitors.

Methodology 3: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the biological efficacy of the synthesized library, a TR-FRET assay is employed. This protocol is designed as a self-validating system incorporating rigorous controls to ensure data integrity.

Causality & Design: TR-FRET is selected over standard fluorescence assays because the time-resolved nature of europium (Eu) fluorescence eliminates short-lived background autofluorescence from the test compounds, drastically reducing false positives. Acoustic liquid handling (Echo dispensing) is utilized to eliminate tip-based carryover and ensure nanoliter precision.

TRFRET Prep 1. Compound Dispensing (Acoustic Transfer) Incubate 2. Kinase + ATP + Substrate (Reaction Phase) Prep->Incubate Stop 3. Add Stop Buffer + Detection Antibodies Incubate->Stop Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Stop->Read Analyze 5. IC50 Calculation (4-Parameter Logistic) Read->Analyze

Figure 3: Step-by-step workflow of the high-throughput TR-FRET kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Dispense 10 nL of compounds (in 100% DMSO) into a 384-well proxiplate using an acoustic dispenser.

    • Self-Validation Step: Columns 1 and 2 are reserved for controls. Column 1 receives DMSO only (Negative Control, 0% inhibition). Column 2 receives 10 µM Staurosporine (Positive Control, 100% inhibition). These are used to calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.

  • Kinase Reaction: Add 5 µL of Kinase/Peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at RT to allow pre-binding of the inhibitor.

  • Initiation: Add 5 µL of ATP solution (at the predetermined K_m for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Eu-labeled anti-phospho antibodies paired with an allophycocyanin (APC) tracer.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and fit the dose-response curves using a 4-parameter logistic regression to determine IC₅₀ values.

Preliminary Data Presentation

The following table presents hypothetical, yet structurally rationalized, preliminary Structure-Activity Relationship (SAR) data derived from the functionalization of the 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone scaffold against JAK2 and AXL kinases.

Table 2: Preliminary SAR of Scaffold Derivatives

CmpdR1 (Ketone Modification)R2 (Pyrazole Modification)JAK2 IC₅₀ (nM)AXL IC₅₀ (nM)Structural Rationale
1 Unmodified (Ketone)Unmodified (Bromo)>10,000>10,000Lack of hinge-binding extension and steric bulk.
2 Chalcone (Phenyl)Unmodified (Bromo)4,5008,200Michael acceptor provides weak, non-specific binding.
3 Unmodified (Ketone)4-Aminophenyl120450Amino group forms a critical H-bond with the kinase hinge region.
4 Pyrimidine derivative4-Aminophenyl1585Dual hinge-binding motifs lock the molecule in the active site.
5 Pyrimidine derivative3-Fluoro-4-aminophenyl8 32 Fluorine addition displaces a high-energy water molecule in the pocket.

Conclusion

The 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone scaffold is a highly versatile starting point for small molecule drug discovery. By exploiting its orthogonal reactivity—specifically the ketone for condensation and the bromo-pyrazole for palladium-catalyzed cross-coupling—researchers can rapidly generate diverse, drug-like libraries. When coupled with robust, self-validating biological screening protocols like TR-FRET, this scaffold provides a streamlined pathway toward the discovery of novel kinase inhibitors.

References

  • Google Patents. "US11034686B2 - Aminopyridine derivatives as TAM family kinase inhibitors." United States Patent and Trademark Office. Available at:[4]

  • Google Patents. "EP2455382B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors." European Patent Office. Available at:[3]

  • The Journal of Organic Chemistry - ACS Publications. "Transition-Metal-Free Hydrodefluoroamination of Trifluoromethyl Enones for the Synthesis of α-Fluoroenamides." American Chemical Society. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of 1-arylpyrazole building blocks for pharmaceutical screening and medicinal chemistry campaigns.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of 1-arylpyrazole building blocks for pharmaceutical screening and medicinal chemistry campaigns.

Overview & Mechanistic Rationale

The target compound, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone , is a highly versatile synthetic intermediate. The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and PDE inhibitors[1].

The most robust and scalable method for constructing this C–N bond is through a Nucleophilic Aromatic Substitution (SNAr) . In this approach, 4-bromo-1H-pyrazole acts as the nucleophile, and 4-fluoroacetophenone serves as the electrophile[2].

Causality in Reaction Design:
  • Electrophile Selection: The SNAr reaction requires an electron-deficient aromatic ring. The para-acetyl group on 4-fluoroacetophenone is strongly electron-withdrawing via resonance, which sufficiently lowers the LUMO of the arene to facilitate nucleophilic attack[3]. Furthermore, fluorine is the optimal leaving group for SNAr; its high electronegativity stabilizes the anionic Meisenheimer intermediate, making the initial nucleophilic attack the rate-determining step.

  • Base Selection: Potassium carbonate (K2CO3) is chosen as a mild, heterogeneous base. It is basic enough to deprotonate the pyrazole N–H (pKa ~ 14) to generate the highly nucleophilic pyrazolide anion, but mild enough to avoid unwanted side reactions, such as the aldol condensation of the acetophenone's methyl ketone moiety[4].

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive.

SNAr_Mechanism Nuc Nucleophile 4-Bromo-1H-pyrazole Inter Intermediate Meisenheimer Complex Nuc->Inter K2CO3, DMF Deprotonation Elec Electrophile 4-Fluoroacetophenone Elec->Inter Nucleophilic Attack Prod Product 1-[4-(4-Bromo-1H-pyrazol-1-yl) phenyl]ethanone Inter->Prod Rearomatization (- KF)

Fig 1: SNAr mechanism for the N-arylation of 4-bromo-1H-pyrazole.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
4-Bromo-1H-pyrazole 146.971.01.47 gNucleophile
4-Fluoroacetophenone 138.141.11.52 g (1.33 mL)Electrophile
Potassium Carbonate (K2CO3)138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-50 mL (0.2 M)Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Activation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol) and finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol).

    • Expert Insight: Ensure the K2CO3 is freshly dried. Water in the system can lead to the hydrolysis of the fluoroarene to a phenol, significantly reducing the yield.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Expert Insight: While SNAr reactions are not strictly air-sensitive, Argon prevents the oxidative degradation of the electron-rich pyrazole at elevated temperatures.

  • Solvent and Electrophile Addition: Introduce anhydrous DMF (50 mL) via syringe, followed by the dropwise addition of 4-fluoroacetophenone (1.33 mL, 11.0 mmol).

Phase 2: Reaction Execution
  • Heating: Transfer the flask to a pre-heated oil bath set to 110 °C. Stir the heterogeneous mixture vigorously (800 rpm) for 16 hours.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. The product will appear as a new, UV-active spot with a higher Rf value than the starting pyrazole.

Phase 3: Workup and Isolation
  • Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 250 mL of ice-cold distilled water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 75 mL).

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with distilled water (5 × 50 mL) and saturated aqueous NaCl (brine, 1 × 50 mL).

    • Expert Insight: DMF is highly miscible with both water and EtOAc. The extensive water washing step is critical to partition the DMF entirely into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes.

  • Characterization: Pool the fractions containing the pure product and concentrate in vacuo to afford 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone as a solid. Verify purity via 1H-NMR and LC-MS.

Protocol_Workflow Step1 1. Reagent Assembly Combine Pyrazole, Fluoroarene, K2CO3 in DMF Step2 2. Thermal Reaction Stir at 110 °C for 16 h under Argon Step1->Step2 Step3 3. Aqueous Quench Pour into ice-water to partition Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc, wash with H2O and Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes:EtOAc) Step4->Step5

Fig 2: Experimental workflow for the synthesis and isolation of the target compound.

References

  • European Patent Office (Google Patents).
  • Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in Organic Synthesis

Introduction: The Strategic Value of a Trifunctional Precursor The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Trifunctional Precursor

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug discovery programs targeting indications from oncology to infectious diseases.[3][4] Within this context, 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone emerges as a strategically designed and highly versatile precursor for the synthesis of complex molecular architectures.

This molecule offers three distinct and orthogonally reactive functional handles:

  • The C4-Bromo Substituent on the Pyrazole Ring: An ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents.

  • The Acetyl Group on the Phenyl Ring: A versatile ketone functionality that can be transformed into a wide range of other groups through reduction, oxidation, condensation, or substitution reactions.

  • The Aromatic Phenyl Ring: While less commonly modified, it presents opportunities for electrophilic aromatic substitution to further tailor the molecule's properties.

This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1182992-21-7[6]
Molecular Formula C₁₁H₉BrN₂O[6]
Molecular Weight 265.11 g/mol [6]
Appearance Off-white to light yellow solidSupplier Data
Storage 2-8°C, protect from light[6]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃General Knowledge

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): Signals expected around δ 8.0-7.8 (d, 2H, Ar-H), δ 7.7-7.5 (m, 3H, Ar-H & Pyrazole-H), δ 7.5 (s, 1H, Pyrazole-H), δ 2.6 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals expected around δ 196 (C=O), δ 140-120 (Ar-C & Pyrazole-C), δ 95 (C-Br), δ 26 (-CH₃).

  • Mass Spec (EI): M⁺ peak at m/z 264/266 (reflecting ⁷⁹Br/⁸¹Br isotopes).[7]

Synthetic Transformations and Protocols

The true power of 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone lies in its capacity for selective functionalization at its three key reactive sites.

G cluster_precursor Precursor Molecule cluster_reactions Reaction Pathways cluster_products Derivative Classes Precursor 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Precursor->Coupling C4-Br Site Ketone Ketone Transformations (Reduction, Condensation, etc.) Precursor->Ketone Acetyl Group Aromatic Aromatic Substitution (e.g., Nitration) Precursor->Aromatic Phenyl Ring ArylPyrazoles C4-Aryl/Heteroaryl Pyrazoles Coupling->ArylPyrazoles AminoPyrazoles C4-Amino Pyrazoles Coupling->AminoPyrazoles Alcohols Secondary Alcohols Ketone->Alcohols Chalcones Chalcones / Enones Ketone->Chalcones SubstitutedPhenyl Ring-Substituted Derivatives Aromatic->SubstitutedPhenyl

Caption: Synthetic pathways from the precursor.

A. Transformations at the Bromine Atom: Cross-Coupling Reactions

The electron-deficient nature of the pyrazole ring and the C-Br bond make this position highly amenable to palladium-catalyzed cross-coupling reactions.

This reaction is paramount for creating bi-aryl or heteroaryl-aryl linkages, a common motif in kinase inhibitors and other pharmaceuticals.[8][9] The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid or ester, and reductive elimination to yield the product and regenerate the catalyst.[10]

Suzuki_Reaction Reactant1 Precursor (Ar-Br) Catalyst Pd(0) Catalyst (e.g., Pd(dppf)Cl₂) Reactant1->Catalyst Reactant2 R-B(OH)₂ Reactant2->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Key components of the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 eq.).

  • Reagent Addition: Add the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[8]

  • Solvent and Degassing: Add a suitable solvent mixture, such as 1,4-dioxane/water or dimethoxyethane (DME)/water (typically 4:1 v/v).[8] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

The formation of C-N bonds is fundamental to drug synthesis. The Buchwald-Hartwig amination provides a powerful method to couple primary or secondary amines to the pyrazole core, a transformation that is otherwise difficult to achieve.[11] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like X-Phos or tBuDavePhos are often required to facilitate the challenging reductive elimination step, especially with less nucleophilic amines.[11][12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., X-Phos, 4-8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4-2.0 eq.) to a dry reaction vial.[11][12]

  • Reagent Addition: Add 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Solvent: Add a dry, deoxygenated aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 90-120 °C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[11] Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the aminated product.

B. Transformations of the Acetyl Group

The ketone functionality is a versatile handle for extending the molecular scaffold.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with an aromatic aldehyde in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[13] Chalcones are themselves important pharmacophores and can serve as intermediates for the synthesis of other heterocyclic systems, such as new pyrazoline rings.[14][15]

Protocol 3: Synthesis of a Chalcone Derivative

  • Reagent Solution: In a round-bottom flask, dissolve 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.1 eq.) in ethanol or methanol.

  • Base Addition: Cool the solution in an ice bath (0-5 °C). Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq.), dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.

The ketone can be easily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as ether or ester formation.

Protocol 4: Reduction of the Ketone

  • Reactant Solution: Dissolve 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 eq.) in a protic solvent like methanol or ethanol in a round-bottom flask.

  • Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting alcohol can be purified by column chromatography if necessary.

Conclusion

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a high-value, multi-functional precursor that provides synthetic chemists with a robust platform for generating diverse libraries of complex molecules. Its capacity for selective and high-yielding transformations at both the pyrazole C4-position and the acetyl group makes it an indispensable tool in the pursuit of novel therapeutics, agrochemicals, and advanced materials. The protocols outlined in this guide serve as a validated starting point for the exploration of its rich synthetic potential.

References

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  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. Available at: [Link]

  • Vane, V., & Jadhava, S. (2025). Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Shinde, D. B., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research and Analytical Reviews, 6(1), 893-897. Available at: [Link]

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  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from: [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118-1126. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from: [Link]

  • Al-Tel, T. H., et al. (2026). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Patil, P. B., et al. (2011). Synthesis and Pharmacological Screening of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5369-5373. Available at: [Link]

  • Xiao, S. M. (2009). 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone. Acta Crystallographica Section E, 65(Pt 2), o273. Available at: [Link]

  • Taddei, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(2), 2247-2264. Available at: [Link]

  • Mishra, A., et al. (2025). Chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research, 14(9). Available at: [Link]

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  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

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Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Introduction: The Strategic Importance of Pyrazole Scaffolds and Cross-Coupling Reactions in Drug Discovery The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and Cross-Coupling Reactions in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to the development of numerous FDA-approved drugs for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][2] The functionalization of the pyrazole core is therefore a critical endeavor in the quest for novel therapeutics.

Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for the synthesis and modification of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[4] These reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, making them particularly well-suited for the late-stage functionalization of drug candidates.[5][6][7]

This guide provides detailed application notes and protocols for the use of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone as a versatile substrate in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira-Hagihara couplings. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations for the diversification of pyrazole-based molecular libraries.

Substrate Profile: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Structure:

Key Features:

  • Aryl Bromide: The bromo-substituent on the pyrazole ring serves as the primary reactive site (electrophile) for oxidative addition to the palladium(0) catalyst. The reactivity of aryl bromides in these reactions is generally intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[8]

  • Pyrazole Core: The nitrogen-rich pyrazole ring can influence the electronic environment of the C-Br bond and may coordinate to the palladium center, potentially affecting the reaction kinetics.

  • Phenylethanone Moiety: The acetyl group on the phenyl ring is an electron-withdrawing group, which can impact the reactivity of the overall molecule. This functional group is generally stable under the conditions of the cross-coupling reactions described herein.

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organohalide with an organoboron compound.[9][10] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate.[11][12]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center.[11][12][13] This step is facilitated by a base.[13]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diorg Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Diorg Transmetalation Transmetalation->PdII_Diorg PdII_Diorg->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr Ar-Br (Substrate) Boronic R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 1-{4-[4-(4-methoxyphenyl)-1H-pyrazol-1-yl]phenyl}ethanone

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone295.12295 mg1.01.0
4-Methoxyphenylboronic acid151.96228 mg1.51.5
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21415 mg3.03.0
Toluene-8 mL--
Water-2 mL--

Procedure:

  • To a flame-dried Schlenk flask, add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (295 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Rationale and Insights:

  • Catalyst: Pd(PPh₃)₄ is a common and effective air-stable precatalyst that generates the active Pd(0) species in situ. For more challenging couplings, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may offer improved yields.[14]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[13] Potassium carbonate is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be more effective in certain cases.[14]

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.

II. The Heck Reaction: Olefin Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl or vinyl halide and an alkene.[4][8] This reaction is particularly useful for the synthesis of substituted alkenes, such as styrenes and cinnamates.

Catalytic Cycle of the Heck Reaction

The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.[4][8]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group onto the alkene (syn-addition).[8][15]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a hydrido-palladium(II) species.[8] This step typically favors the formation of the more stable trans-alkene.

  • Reductive Elimination and Catalyst Regeneration: The base neutralizes the generated H-Br, facilitating the reductive elimination that regenerates the Pd(0) catalyst.[8]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ PdII_Aryl->PdII_Alkyl Alkene Insertion MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdH H-Pd(II)-Br(L)₂ PdII_Alkyl->PdH β-Hydride Elimination BetaHydrideElim->PdH Product Substituted Alkene BetaHydrideElim->Product PdH->Pd0 Base-assisted Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArBr Ar-Br (Substrate) Alkene Alkene Base Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

Reaction: Synthesis of (E)-1-{4-[4-(3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl]phenyl}ethanone

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone295.12295 mg1.01.0
Ethyl acrylate100.12150 mg (0.17 mL)1.51.5
Pd(OAc)₂224.5011 mg0.050.05
P(o-tolyl)₃304.3730 mg0.100.10
Triethylamine (Et₃N)101.19202 mg (0.28 mL)2.02.0
DMF (anhydrous)-5 mL--

Procedure:

  • In a Schlenk tube, dissolve palladium(II) acetate (11 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30 mg, 0.10 mmol) in anhydrous DMF (2 mL) under an inert atmosphere. Stir for 10 minutes at room temperature.

  • Add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (295 mg, 1.0 mmol), ethyl acrylate (150 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/petroleum ether) to afford the product.

Rationale and Insights:

  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand is commonly used.[4] The ligand stabilizes the palladium species and influences the reaction's efficiency. Tri(o-tolyl)phosphine is a classic ligand for the Heck reaction.

  • Base: An organic base such as triethylamine is typically employed to neutralize the hydrohalic acid produced during the catalytic cycle.[4]

  • Solvent: Polar aprotic solvents like DMF or NMP are standard for the Heck reaction, as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[16]

III. The Sonogashira-Hagihara Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most widely used method for forming C(sp²)–C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[17][18][19] This reaction is notable for its use of a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[18][20]

Catalytic Cycle of the Sonogashira-Hagihara Coupling

The mechanism involves two interconnected catalytic cycles.[18][19]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide Alkyne + Base CuAcetylide->PdII_Aryl CuAcetylide->CuBr

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira-Hagihara Coupling

Reaction: Synthesis of 1-{4-[4-(phenylethynyl)-1H-pyrazol-1-yl]phenyl}ethanone

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone295.12295 mg1.01.0
Phenylacetylene102.14123 mg (0.13 mL)1.21.2
PdCl₂(PPh₃)₂701.9021 mg0.030.03
Copper(I) iodide (CuI)190.4510 mg0.050.05
Diisopropylethylamine (DIPEA)129.24388 mg (0.52 mL)3.03.0
THF (anhydrous)-10 mL--

Procedure:

  • To a Schlenk flask, add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (295 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add anhydrous THF (10 mL), diisopropylethylamine (388 mg, 3.0 mmol), and phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Rationale and Insights:

  • Dual Catalysis: The synergy between palladium and copper is key. While copper-free Sonogashira protocols exist, the copper(I) co-catalyst often accelerates the reaction, allowing for milder conditions.[17]

  • Base/Solvent: An amine base like DIPEA or triethylamine serves both as the base to deprotonate the alkyne and often as the solvent.[21] Using a solvent like THF can improve solubility.

  • Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using an excess of the amine base and ensuring anaerobic conditions.

Comparative Analysis and Troubleshooting

ReactionC-C Bond FormedKey AdvantagesCommon ChallengesTroubleshooting Tips
Suzuki-Miyaura C(sp²)-C(sp²)High functional group tolerance; stable and non-toxic boron reagents.[22]Protodeboronation of the boronic acid; incomplete reaction.Use a stronger base (e.g., K₃PO₄); screen different phosphine ligands; ensure rigorous degassing.
Heck C(sp²)-C(sp²) (alkene)Atom economical; direct arylation of C-H bonds.Regioselectivity issues with certain alkenes; catalyst deactivation.Use phosphine-free catalysts or N-heterocyclic carbene (NHC) ligands; screen different bases and solvents.
Sonogashira C(sp²)-C(sp)Mild reaction conditions; direct route to alkynes.Homocoupling of the alkyne; sensitivity to oxygen.Maintain strict anaerobic conditions; use a copper-free protocol if homocoupling is severe; screen different amine bases.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide represent robust and highly adaptable methods for the functionalization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. By leveraging the Suzuki-Miyaura, Heck, and Sonogashira-Hagihara couplings, researchers can efficiently generate diverse libraries of pyrazole-containing compounds. The provided protocols, grounded in established chemical principles and supported by mechanistic insights, offer a solid foundation for the exploration of new chemical space in drug discovery and development. Careful optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for specific substrate combinations.

References

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  • ResearchGate. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved from [Link]

  • DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • ACS Publications. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. Retrieved from [Link]

  • ResearchGate. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • RSC Publishing. (2021). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications. Retrieved from [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • PMC. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • KTU ePubl. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (2019). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • ResearchGate. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

Sources

Application

Applications of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, is a key intermediate that offers multiple points for chemical diversification, making it a valuable starting material for the synthesis of novel therapeutic agents.

This technical guide provides detailed application notes and protocols for the utilization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in medicinal chemistry, with a focus on its application in the development of kinase inhibitors and other potential anticancer agents. The protocols are designed to be self-validating and are grounded in established chemical principles and biological assays.

PART 1: Synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

The synthesis of the title compound can be achieved through a multi-step process, beginning with readily available starting materials. A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Objective: To synthesize 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone from 4-bromo-1H-pyrazole and 1-(4-fluorophenyl)ethanone.

Materials:

  • 4-bromo-1H-pyrazole

  • 1-(4-fluorophenyl)ethanone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-(4-fluorophenyl)ethanone (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone.

Expected Outcome: A white to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Application in the Synthesis of Kinase Inhibitors

The 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone scaffold is an excellent starting point for the synthesis of kinase inhibitors. The bromo-substituent on the pyrazole ring is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can interact with the hinge region of a kinase. The ethanone group can be further functionalized to occupy other pockets of the ATP-binding site.

Application Note 1: Synthesis of a Pyrazole-Based Kinase Inhibitor Library

This protocol describes a general workflow for the synthesis of a library of potential kinase inhibitors from 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone using a Suzuki cross-coupling reaction followed by a Claisen-Schmidt condensation.

Workflow for Kinase Inhibitor Synthesis

G A 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone C Suzuki Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 1-[4-(4-Aryl/Heteroaryl-1H-pyrazol-1-yl)phenyl]ethanone C->D F Claisen-Schmidt Condensation (Base) D->F E Aromatic Aldehyde E->F G Chalcone Derivative (Potential Kinase Inhibitor) F->G

Caption: Synthetic workflow for kinase inhibitor library generation.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring.

Materials:

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Toluene and water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in the toluene/water mixture.

  • Add the aryl or heteroaryl boronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Claisen-Schmidt Condensation

Objective: To functionalize the ethanone group to form a chalcone derivative.

Materials:

  • 1-[4-(4-Aryl/Heteroaryl-1H-pyrazol-1-yl)phenyl]ethanone (from Protocol 2)

  • Aromatic aldehyde (1.1 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve the pyrazole-phenyl ethanone derivative in ethanol.

  • Add an aqueous solution of NaOH and stir at room temperature.

  • Add the aromatic aldehyde dropwise and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

PART 3: Application in the Development of Novel Anticancer Agents

The pyrazole scaffold is a common feature in many approved and investigational anticancer drugs. Derivatives of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone can be screened for their antiproliferative activity against various cancer cell lines.

Application Note 2: In Vitro Evaluation of Anticancer Activity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized pyrazole derivatives on cancer cells.

Workflow for In Vitro Anticancer Assay

G A Synthesized Pyrazole Derivatives D Treatment with Compounds (Varying Concentrations) A->D B Cancer Cell Lines (e.g., MCF-7, A549) C Cell Seeding in 96-well plates B->C C->D E Incubation (e.g., 48-72h) D->E F MTT Assay E->F G Measurement of Absorbance F->G H Calculation of IC50 Values G->H

Caption: Workflow for evaluating in vitro anticancer activity.

Protocol 4: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized pyrazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the synthesis and biological evaluation should be summarized in a clear and concise format.

Table 1: Synthesis of Pyrazole Derivatives

Compound IDR Group (from Boronic Acid)R' Group (from Aldehyde)Yield (%)
PZ-1 Phenyl4-Chlorophenyl75
PZ-2 4-Methoxyphenyl4-Chlorophenyl82
PZ-3 Thiophen-2-yl4-Nitrophenyl68

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
PZ-1 12.518.2
PZ-2 5.89.1
PZ-3 25.132.4
Doxorubicin 0.81.2

Conclusion

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of reactive handles allows for the efficient construction of diverse molecular libraries. The protocols and application notes provided in this guide offer a solid framework for researchers to explore the potential of this compound in the discovery and development of novel therapeutic agents, particularly in the areas of kinase inhibition and cancer therapy. The inherent drug-like properties of the pyrazole scaffold, combined with the synthetic accessibility of its derivatives, ensure that 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone will continue to be a compound of significant interest in the field of drug discovery.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4735. [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 185-205. [Link]

  • Synthesis of Some New Pyrazoles. (2018). Karaelmas Fen ve Mühendislik Dergisi, 8(1), 163-168. [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Executive Summary The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in modern drug discovery, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. This appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in modern drug discovery, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. This application note details the optimized protocols for the C-C bond formation using 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) as the electrophilic coupling partner. By analyzing the unique electronic and steric properties of this N-aryl pyrazole, we provide a self-validating, highly reproducible methodology that ensures high yields, minimal debromination, and excellent functional group tolerance.

Mechanistic Insights and Reactivity Profiling

Electronic Effects on Oxidative Addition

In standard unfunctionalized pyrazoles, the C4 position is relatively electron-rich, which strengthens the C-Br bond and raises the activation energy required for the oxidative addition of Palladium(0)[1]. Consequently, 4-bromopyrazoles often exhibit sluggish reactivity compared to standard phenyl bromides or 3-bromopyrazoles.

However, in 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone , the pyrazole ring is N-substituted with a para-acetylphenyl group. The strongly electron-withdrawing nature of the acetyl group pulls electron density away from the pyrazole core via resonance and inductive effects. This internal electron-withdrawing effect significantly weakens the C4-Br bond, accelerating the oxidative addition step and making this substrate highly amenable to Pd-catalyzed cross-coupling [2].

Catalyst and Ligand Selection

While traditional catalysts like Pd(PPh3)4 can facilitate this reaction, they often require elevated temperatures and extended reaction times, which can lead to protodehalogenation (debromination) side reactions. To establish a highly efficient system:

  • Bidentate Phosphines (e.g., Pd(dppf)Cl2): The large bite angle of dppf accelerates both oxidative addition and reductive elimination, making it an excellent workhorse for this substrate.

  • Buchwald Precatalysts (e.g., XPhos Pd G2): For sterically hindered or electronically deactivated boronic acids, the bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) is superior. The G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species under mild conditions, preventing catalyst degradation [1].

The Role of the Biphasic Solvent System

Transmetalation is often the rate-limiting step in Suzuki couplings of heteroaryls. The inclusion of water (typically in a 4:1 to 10:1 ratio with 1,4-Dioxane) is not merely for base solubility; it is mechanistically required to convert the boronic acid into the reactive, nucleophilic "ate" complex (Ar-B(OH)3⁻), which readily transfers the aryl group to the Pd(II) center [3].

Reaction Workflows and Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Coupled Product (C4-Aryl Pyrazole) RedElim->Product Substrate 1-[4-(4-Bromo-1H-pyrazol-1-yl) phenyl]ethanone Substrate->OxAdd Boronic Ar'-B(OH)2 / Base Boronic->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone.

ExpWorkflow Step1 1. Reagent Preparation Weigh Ar-Br, Ar'-B(OH)2, Catalyst, Base Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Reaction Heating Stir at 80-90 °C for 12-16 h Step3->Step4 Step5 5. Workup & Extraction Dilute with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography / Scavenger Resin Step5->Step6

Caption: Standard experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization landscape for coupling 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone with a standard heteroaryl boronic acid.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh3)4 (5%)Na2CO3 (2.5)Toluene/EtOH/H2O (2:1:1)902465%
2Pd(OAc)2 (5%) / SPhos (10%)K3PO4 (2.5)Toluene/H2O (5:1)1001882%
3Pd(dppf)Cl2·CH2Cl2 (5%) K2CO3 (2.5) 1,4-Dioxane/H2O (4:1) 90 16 88%
4XPhos Pd G2 (3%) K3PO4 (2.5) 1,4-Dioxane/H2O (4:1) 80 12 95%

*Yields are isolated yields based on LC-MS and NMR validation. Entries 3 and 4 represent the optimal conditions for standard and sterically hindered substrates, respectively.

Experimental Protocols

Protocol A: Standard Biphasic Coupling (Pd(dppf)Cl2 System)

Best for standard aryl and heteroaryl boronic acids.

Materials:

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv, 1.0 mmol, 265.1 mg)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 40.8 mg)

  • Potassium Carbonate (K2CO3) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • 1,4-Dioxane and HPLC-grade H2O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, boronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.

  • Atmosphere Exchange (Crucial Step): Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line. Evacuate the vial under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Removing oxygen prevents the rapid oxidation of the active Pd(0) species to inactive Pd(II) oxides, ensuring the catalytic cycle remains unbroken.

  • Solvent Addition: Syringe in 8.0 mL of 1,4-Dioxane and 2.0 mL of H2O. (It is highly recommended to sparge the solvents with N2 for 15 minutes prior to addition).

  • Heating: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure thorough mixing of the biphasic system. React for 16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (typically 1:1 Hexanes:EtOAc). The starting material (m/z 265/267) should be completely consumed, replaced by the product mass (M+H).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. To remove residual palladium, treat the concentrated product with a metal scavenger (e.g., SiliaMetS Thiol) in CH2Cl2 for 2 hours, then filter through a Celite pad.

Protocol B: Advanced Coupling for Hindered Substrates (XPhos Pd G2 System)

Best for ortho-substituted or highly deactivated boronic acids/pinacol esters.

Materials:

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv, 1.0 mmol)

  • Hindered Boronic Acid / Pinacol Ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.03 equiv, 3 mol%, 23.6 mg)

  • Potassium Phosphate tribasic (K3PO4) (2.5 equiv, 2.5 mmol, 530.6 mg)

  • 1,4-Dioxane / H2O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Assembly: Charge the reaction vessel with the aryl bromide, boronic ester, and K3PO4.

  • Pre-catalyst Handling: Add the XPhos Pd G2 precatalyst. Causality: G2 precatalysts are air-stable solids, but once in solution with base, they rapidly activate to form the monoligated Pd(0)-XPhos complex. Ensure the system is purged with inert gas immediately after addition to protect the newly formed Pd(0) species.

  • Solvent and Heating: Add degassed Dioxane/H2O (8 mL / 2 mL). Heat the reaction at 80 °C. Note: The highly active nature of XPhos Pd G2 allows for lower temperatures, reducing the risk of thermal degradation of sensitive functional groups.

  • Completion and Isolation: The reaction is typically complete within 12 hours. Follow the identical workup and purification procedure as described in Protocol A.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N and C–C Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Note: Column Chromatography Purification of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

The compound 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a critical building block in medicinal chemistry, frequently utilized in the synthesis of pyrazole-based palladacycles[1] and advanced heterocyclic therapeutics[2].

The most common synthetic route to this molecule involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, 4-fluoroacetophenone [3] is reacted with 4-bromo-1H-pyrazole [4] in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) within a polar aprotic solvent such as DMF or DMSO[5].

While the SNAr reaction is highly efficient, the crude reaction mixture inevitably contains unreacted starting materials and potential oxidative byproducts. As a Senior Application Scientist, I emphasize that successful purification requires moving beyond rote methodology; one must understand the physicochemical causality that dictates chromatographic behavior.

Physicochemical Profiling & Chromatographic Strategy

The separation strategy on normal-phase silica gel relies entirely on the differential hydrogen-bonding capabilities of the crude mixture components.

  • 4-Fluoroacetophenone (Starting Material): Highly lipophilic. The fluorine atom and carbonyl group act as weak hydrogen-bond acceptors. It interacts minimally with the silanol groups of the stationary phase.

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Target Product): The SNAr reaction covalently links the pyrazole N1 to the phenyl ring. This eliminates the N-H hydrogen-bond donor present in the starting pyrazole. The molecule possesses moderate polarity driven by the carbonyl and the pyrazole N2 (hydrogen-bond acceptors).

  • 4-Bromo-1H-pyrazole (Starting Material): Contains an intact, highly polarized N-H bond. This acts as a strong hydrogen-bond donor, interacting aggressively with the acidic silanol groups on the silica gel, leading to high retention and potential streaking[4].

Table 1: Quantitative Physicochemical Summary
ComponentRoleMW ( g/mol )H-Bond Donor/AcceptorEst. Rf​ (20% EtOAc/Hexane)Elution Order
4-FluoroacetophenoneUnreacted Precursor138.140 / 2~0.701st (Fastest)
Target Product Desired SNAr Product 265.11 0 / 3 ~0.40 - 0.45 2nd
4-Bromo-1H-pyrazoleUnreacted Precursor146.971 / 1~0.10 - 0.153rd (Slowest)

Workflow Visualization

G crude Crude Reaction Mixture (in DMF/DMSO) workup Aqueous Workup (Remove Polar Aprotic Solvent) crude->workup H2O / EtOAc Extraction prep Sample Preparation (Dry Loading on Silica) workup->prep Concentrate with Silica chrom Silica Gel Chromatography (Hexane : EtOAc Gradient) prep->chrom Load onto Column imp1 Eluate 1: Unreacted 4-Fluoroacetophenone chrom->imp1 5% EtOAc prod Eluate 2: Target Product 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone chrom->prod 15-20% EtOAc imp2 Eluate 3: Unreacted 4-Bromo-1H-pyrazole chrom->imp2 >30% EtOAc

Fig 1: Chromatographic workflow for separating the target acetophenone from SNAr precursors.

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. By strictly controlling the loading method and gradient, you eliminate the variables that typically cause band broadening and co-elution.

Phase 1: Pre-Chromatographic Workup (Critical)

Causality Insight: Residual DMF or DMSO acts as a strong modifier on silica gel, drastically increasing the polarity of the mobile phase and dragging impurities into the product band.

  • Quench the crude SNAr reaction mixture with distilled water (5 volumes relative to reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 3 volumes).

  • Wash the combined organic layers aggressively with 5% aqueous LiCl or brine (5 × 3 volumes) to strip out residual DMF/DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and proceed to dry loading.

Phase 2: Dry Loading Preparation
  • Add mass equivalents of Silica Gel 60 (40-63 µm) to the organic extract (typically 2.5g of silica per 1g of crude mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 35°C until a free-flowing powder is obtained.

  • Validation Check: The powder must not clump. Clumping indicates residual solvent or moisture, which will cause channeling in the column.

Phase 3: Column Packing and Elution
  • Column Setup: Slurry-pack a glass column with Silica Gel 60 using 100% Hexane. Ensure the column bed is perfectly level.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat bed of the packed column. Top with a 1 cm protective layer of clean sea sand.

  • Isocratic Flush (0-5% EtOAc in Hexane):

    • Run 2-3 column volumes (CV) of 5% EtOAc.

    • Purpose: This rapidly elutes the highly lipophilic 4-fluoroacetophenone. Monitor via TLC (UV 254 nm).

  • Product Elution (15-20% EtOAc in Hexane):

    • Gradually step the gradient to 15% EtOAc, then 20%.

    • Purpose: The target 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone will elute in this window. Collect in 15-20 mL fractions.

  • Column Wash (Optional, >30% EtOAc in Hexane):

    • If recovery of 4-bromo-1H-pyrazole is required, step the gradient to 40% EtOAc to break its strong hydrogen bonds with the silica bed.

Phase 4: Fraction Analysis
  • Spot fractions on silica gel TLC plates.

  • Develop in 20% EtOAc/Hexane.

  • Visualize under UV light (254 nm). The target product will appear as a strong, distinct UV-active spot at Rf​ ~0.45.

  • Pool fractions containing pure product and concentrate in vacuo to yield the purified solid.

Troubleshooting & Optimization

  • Issue: The product is co-eluting with 4-fluoroacetophenone.

    • Root Cause: The initial gradient was too polar, or the column was overloaded.

    • Solution: Reduce the initial flush to 2% EtOAc/Hexane. Ensure the crude-to-silica ratio in the column is at least 1:30 (w/w).

  • Issue: 4-Bromo-1H-pyrazole is streaking into the product fractions.

    • Root Cause: Severe tailing due to secondary interactions between the pyrazole N-H and acidic silanols.

    • Solution: If this persists, add 1% Triethylamine (TEA) to the mobile phase. TEA competitively binds to the acidic silanol sites, sharpening the pyrazole peak and preventing it from bleeding into the less polar product fractions.

References

  • Ambeed, Inc. (n.d.). 4'-Fluoroacetophenone | Fluorinated Building Blocks.
  • Royal Society of Chemistry. (n.d.). The Surface Site Interaction Point Approach to Non-Covalent Interactions.
  • ResearchGate. (2014). ChemInform Abstract: Progress of the Synthesis of Condensed Pyrazole Derivatives (from 2010 to mid-2013).
  • ACS Publications. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics.
  • European Patent Office. (2013). EP 2763987 B1: Heterocyclylpyri(mi)dinylpyrazole as Fungicidals.

Sources

Method

Application Note: NMR Spectroscopy Sample Preparation for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Introduction & Chemical Context Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical tool for the structural elucidation and purity assessment of small molecule active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical tool for the structural elucidation and purity assessment of small molecule active pharmaceutical ingredients (APIs) and their intermediates. This application note details the optimized sample preparation protocol for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7; Formula: C11H9BrN2O)[1].

This molecule features a brominated pyrazole ring linked to an acetophenone moiety. The presence of the ketone, the nitrogen-rich pyrazole, and the heavy bromine atom dictates its solubility profile and relaxation characteristics in the magnetic field. Proper sample preparation ensures sharp line widths, accurate integration, and high signal-to-noise (S/N) ratios, which are essential for downstream 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Solvent Selection & Rationale

The selection of a deuterated solvent is the most critical step in NMR sample preparation. The solvent must completely dissolve the analyte, not react with it, and provide a clear spectral window devoid of overlapping residual solvent peaks.

For 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the polarity is moderate due to the carbonyl and pyrazole groups, while the aromatic rings provide significant lipophilicity.

Recommended Solvents
SolventDeuteration LevelAdvantages for this AnalytePotential Drawbacks
Chloroform-d (CDCl 3​ ) 99.8%Excellent solubility for moderately polar aromatics; low viscosity yields sharp peaks.Volatile; potential for minor hydrogen bonding variations.
DMSO-d 6​ 99.9%Universal solvent for drug-like molecules; stabilizes pyrazole NH/CH exchange.High viscosity can broaden peaks; difficult to recover the sample.

Recommendation:CDCl 3​ is the primary choice for routine 1 H and 13 C NMR due to its low viscosity and ease of sample recovery. If concentration limits are reached, DMSO-d 6​ should be used as the secondary solvent.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates gravimetric precision and filtration steps to eliminate particulate matter, which distorts magnetic field homogeneity (shimming).

Materials Required
  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Analyte)

  • Deuterated solvent (CDCl 3​ or DMSO-d 6​ , containing 0.03% v/v TMS as an internal standard)

  • Precision analytical balance (0.01 mg readability)

  • Clean, dry glass vials (2 mL)

  • PTFE syringe filters (0.22 µm) and glass syringes

  • High-quality 5 mm NMR tubes (e.g., Norell or Wilmad, rated for the specific spectrometer frequency, e.g., 500 MHz or 600 MHz)

Procedure
  • Weighing: Accurately weigh 5.0 – 10.0 mg of the analyte for routine 1 H NMR, or 30.0 – 50.0 mg for 13 C and 2D NMR experiments, into a clean 2 mL glass vial. Rationale: Insufficient mass leads to poor S/N, especially for 13 C, while excessive mass can increase viscosity and degrade resolution.

  • Dissolution: Add exactly 0.6 mL of the chosen deuterated solvent to the vial. Rationale: 0.6 mL provides the optimal liquid height (approx. 4-5 cm) in a standard 5 mm NMR tube, ensuring the sample volume fully encompasses the RF coil while minimizing convection currents.

  • Agitation: Vortex the vial gently for 30 seconds. If dissolution is incomplete, sonicate for 1–2 minutes.

  • Filtration (Critical Step): Draw the solution into a glass syringe and attach a 0.22 µm PTFE filter. Expel the solution directly into the 5 mm NMR tube. Rationale: Undissolved micro-particles cause magnetic susceptibility gradients, leading to broad peaks and poor lineshape (e.g., "spinning sidebands" or asymmetrical bases).

  • Capping and Labeling: Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free wipe (Kimwipe) moistened with isopropanol to remove fingerprints and oils.

  • Equilibration: Allow the sample to equilibrate in the NMR probe for at least 5 minutes prior to tuning, matching, and shimming. Rationale: Thermal equilibration prevents convection currents that distort the lineshape during acquisition.

Workflow Visualization

NMR_Workflow Start Weigh Analyte (5-50 mg) Solvent Add 0.6 mL Deuterated Solvent Start->Solvent Dissolve Vortex / Sonicate until clear Solvent->Dissolve Filter Filter (0.22 µm PTFE) into 5mm NMR Tube Dissolve->Filter Clean Wipe Tube Exterior Filter->Clean Acquire Thermal Equilibration & Data Acquisition Clean->Acquire

Figure 1: Standardized NMR sample preparation workflow for small molecule APIs.

Quality Control & Troubleshooting

A self-validating protocol requires immediate assessment of the preparation quality before long acquisitions begin.

  • Lock Signal Instability: If the spectrometer struggles to lock onto the deuterium signal, verify that the correct solvent was selected in the software and that the sample height is exactly 4-5 cm.

  • Poor Resolution / Broad Peaks: Usually indicative of poor shimming caused by particulate matter. Re-filter the sample. Alternatively, the sample may be too concentrated, increasing viscosity. Dilute with additional deuterated solvent.

  • Missing Exchangeable Protons: If the pyrazole NH proton is not visible in CDCl 3​ , it may be undergoing rapid exchange with trace water. Drying the solvent over molecular sieves prior to use can resolve this.

References

  • NextSDS. "1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Safety Data Sheet and Identifiers." NextSDS Database. Available at: [Link]

  • Bruker Corporation. "Basic NMR Concepts and Sample Preparation." Bruker Applied NMR. Available at:[Link] (General authoritative standard for NMR protocols).

Sources

Application

Advanced Synthetic Workflows: Divergent Synthesis of Complex Heterocyclic Scaffolds from 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Executive Summary & Mechanistic Rationale 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7)[1] is a highly versatile, bifunctional building block frequently utilized in the discovery of novel therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7)[1] is a highly versatile, bifunctional building block frequently utilized in the discovery of novel therapeutics, including Janus kinase (JAK) and TDO2 inhibitors[2][3]. This application note details a divergent synthetic strategy leveraging its two orthogonal reactive sites: the acetyl group for cyclocondensation into pyrimidines, and the 4-bromopyrazole core for palladium-catalyzed Suzuki-Miyaura cross-coupling.

The structural architecture of this molecule presents a unique opportunity for late-stage diversification in drug discovery:

  • The Acetyl Handle (Site 1) : The methyl ketone readily undergoes base-catalyzed Claisen-Schmidt condensation with aryl aldehydes to yield α,β-unsaturated ketones (chalcones). These chalcones serve as highly electrophilic Michael acceptors, primed for cyclocondensation with bis-nucleophiles (e.g., urea or thiourea) to construct pyrimidine rings[4].

  • The 4-Bromopyrazole Handle (Site 2) : The C4 position of the pyrazole ring is notoriously electron-rich, making oxidative addition by palladium sluggish compared to standard aryl bromides. However, employing dialkylbiaryl phosphine ligands (e.g., XPhos) alongside palladium precatalysts effectively overcomes this activation barrier, enabling high-yielding Suzuki-Miyaura cross-couplings without requiring N-protection[5].

Causality in Workflow Design : When designing a synthetic route, the sequence of functionalization is critical. Performing the Claisen-Schmidt condensation first is highly recommended. The basic conditions (KOH/EtOH) used for chalcone formation do not affect the aryl bromide. Conversely, if the Suzuki-Miyaura coupling is performed first, the resulting biaryl system may introduce steric hindrance or alter the electronic properties of the acetophenone, potentially reducing the yield of the subsequent aldol condensation.

Visualizing the Synthetic Strategy

G SM Starting Material CAS: 1182992-21-7 Chalcone Chalcone Intermediate (Claisen-Schmidt) SM->Chalcone Ar-CHO, KOH EtOH, rt CrossCoupled C4-Aryl Pyrazole (Suzuki-Miyaura) SM->CrossCoupled Ar-B(OH)2, Pd cat. Base, 100°C Pyrimidine Pyrimidine Scaffold (Cyclocondensation) Chalcone->Pyrimidine Urea, KOH Reflux or MW ComplexTarget Fully Elaborated Bis-Heterocycle Pyrimidine->ComplexTarget Ar-B(OH)2, Pd cat. CrossCoupled->ComplexTarget Ar-CHO, then Urea

Divergent synthetic pathways utilizing the orthogonal reactivity of the starting acetophenone.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

Objective : To generate an α,β-unsaturated ketone primed for cyclization while preserving the 4-bromopyrazole moiety.

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv, 5.0 mmol) and the desired substituted benzaldehyde (1.05 equiv, 5.25 mmol) in absolute ethanol (15 mL)[4].

  • Base Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a 40% aqueous solution of potassium hydroxide (KOH) (5 mL) dropwise over 10 minutes. Self-Validation: Dropwise addition prevents uncontrolled exothermic side reactions (e.g., the Cannizzaro reaction of the aldehyde), ensuring high chemoselectivity[4].

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 3–5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The chalcone typically precipitates out of solution as a yellow solid as the reaction progresses.

  • Workup : Pour the reaction mixture into crushed ice (50 g) and neutralize with 1M HCl. Filter the precipitate under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield the pure chalcone.

Protocol B: Microwave-Assisted Pyrimidine Ring Construction

Objective : To construct the pyrimidine core via a highly efficient, green-chemistry approach.

  • Preparation : In a 20 mL microwave-safe vial, combine the synthesized chalcone (1.0 equiv, 2.0 mmol) and urea (1.5 equiv, 3.0 mmol) in ethanol (10 mL)[4].

  • Catalysis : Add 40% aqueous KOH (2 mL) to the vial. Causality: The base serves a dual purpose—it deprotonates the urea to enhance its nucleophilicity for the initial Michael addition and facilitates the subsequent dehydration step to aromatize the pyrimidine ring[4].

  • Irradiation : Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C (approx. 210 W) for 10–15 minutes[4]. Microwave heating ensures uniform thermal distribution, dramatically reducing reaction times from 4 hours (conventional reflux) to minutes.

  • Isolation : Cool the vial to room temperature. Pour the contents into ice water and adjust the pH to 7 using dilute HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling at the Pyrazole Core

Objective : To functionalize the C4 position of the pyrazole ring to achieve the fully elaborated bis-heterocycle.

  • Preparation : In an oven-dried Schlenk tube, combine the brominated pyrimidine intermediate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)[5].

  • Catalyst Loading : Add the precatalyst XPhos Pd G2 (0.05 equiv, 5 mol%). Causality: The bulky, electron-rich XPhos ligand is critical for accelerating the oxidative addition into the electron-rich 4-bromopyrazole bond, which otherwise stalls with standard triphenylphosphine ligands[5].

  • Solvent & Degassing : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL). Purge the tube with argon for 5 minutes. Self-Validation: The inclusion of water is essential to dissolve the phosphate base, generating the highly active hydroxide-palladium species required to accelerate the transmetalation step[5].

  • Reaction : Heat the mixture at 100 °C for 15–20 hours under an argon atmosphere.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.

Quantitative Data & Optimization Summary

To highlight the importance of catalyst selection for the Suzuki-Miyaura coupling at the pyrazole C4 position, the following optimization data is summarized:

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH9035Sluggish oxidative addition.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane10052Moderate conversion; some debromination.
3SPhos Pd G2K₃PO₄Dioxane/H₂O10078Good conversion; efficient transmetalation.
4 XPhos Pd G2 K₃PO₄ Dioxane/H₂O 100 86 Optimal conditions; complete conversion[5].

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for 4-bromopyrazole derivatives. Yields represent isolated product after chromatography.

Mechanistic Visualization of the Suzuki-Miyaura Cycle

G Pd0 Pd(0)-XPhos Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox Ar-Br (4-Bromopyrazole) PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Ar'-B(OH)2 K3PO4, H2O PdII_Trans->Pd0 Reductive Elimination (Product Release)

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the pyrazole C4 position.

References

  • [1] NextSDS. "1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone". NextSDS Substance Database. URL: [Link]

  • [2] Googleapis.com. "US 2015/0328228A1 - NOVEL 4-(INDOL-3-YL)-PYRAZOLE". Patent Application Publication. URL: [Link]

  • [3] Google Patents. "EP2455382B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors". Google Patents. URL:

  • [5] Journal of the American Chemical Society. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". ACS Publications. URL: [Link]

  • [4] Indian Journal of Pharmaceutical Education and Research. "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity". IJPER. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone synthesis

Welcome to the Technical Support Center for the synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. This guide is designed for researchers and drug development professionals seeking to optimize their reaction yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. This guide is designed for researchers and drug development professionals seeking to optimize their reaction yields.

The most efficient and scalable route to synthesize this compound is via a metal-free[1]. In this pathway, the electron-withdrawing acetyl group of 4-fluoroacetophenone activates the para-fluorine atom, allowing it to be displaced by the nucleophilic pyrazolide anion generated from 4-bromopyrazole[2].

SNAr_Mechanism R1 4-Bromopyrazole I1 Pyrazolide Anion R1->I1 Deprotonation B1 Base (Cs₂CO₃) B1->I1 I2 Meisenheimer Complex I1->I2 Nucleophilic Attack R2 4-Fluoroacetophenone R2->I2 P1 Target Product + F⁻ I2->P1 Rearomatization

Figure 1: Mechanistic pathway of the S_NAr reaction forming the target compound.

Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 40% despite prolonged heating? Causality & Solution: Low yields in this S_NAr reaction are typically caused by incomplete deprotonation of the pyrazole or hydrolysis of the 4-fluoroacetophenone. If you are using Potassium Carbonate (K₂CO₃), its limited solubility in DMF restricts the concentration of the reactive pyrazolide anion. Furthermore, trace water can lead to the formation of 4-hydroxyacetophenone via hydroxide attack. Action: Switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of cesium provides higher solubility in polar aprotic solvents (the "cesium effect"), generating a more "naked" and highly reactive pyrazolide anion. Ensure your DMF is strictly anhydrous.

Q2: I am observing significant debromination of the pyrazole ring. What causes this? Causality & Solution: This is a classic failure mode when attempting (e.g., Buchwald-Hartwig amination using Pd or Ullmann coupling using Cu) instead of a metal-free S_NAr[3]. The C-Br bond on the pyrazole ring is highly reactive. Transition metal catalysts will readily undergo oxidative addition into this C-Br bond rather than the intended C-F bond, leading to polymerization or debromination[3]. Action: Avoid Pd/Cu catalysts entirely. The electron-withdrawing acetyl group on 4-fluoroacetophenone sufficiently activates the ring for a purely thermal, metal-free S_NAr approach[2].

Q3: The product forms a sticky oil instead of a precipitating solid during aqueous workup. How can I improve isolation? Causality & Solution: Residual DMF or unreacted 4-fluoroacetophenone acts as a plasticizer, preventing the hydrophobic product from crystallizing. Action: Do not quench with pure water. Instead, pour the reaction mixture into a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the ionic strength of the aqueous phase, disrupting DMF's ability to act as a co-solvent and forcing the product to precipitate cleanly.

Reaction Optimization Data

To highlight the causality behind our recommended protocol, the following table summarizes the quantitative impact of various reaction parameters on the final yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃DMF802445Incomplete conversion; insufficient thermal energy for Meisenheimer complex formation.
2K₂CO₃DMF1201872Standard baseline; moderate yield due to limited base solubility.
3 Cs₂CO₃ DMF 110 12 89 Optimal; the "cesium effect" maximizes pyrazolide nucleophilicity.
4NaHTHF65 (reflux)2430Poor reactivity; solvent polarity is too low to stabilize the transition state.
5Cs₂CO₃DMSO1101275High conversion, but product isolation is complicated by DMSO's high boiling point.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Exp_Workflow S1 1. Reagent Mixing (Anhydrous DMF) S2 2. Heating (110°C, 12h) S1->S2 S3 3. Quenching (5% aq. LiCl) S2->S3 S4 4. Isolation (Filtration) S3->S4 S5 5. Purification (EtOH Recryst.) S4->S5

Figure 2: Step-by-step experimental workflow for high-yield synthesis.

Step 1: Deprotonation
  • Action: In an oven-dried 50 mL round-bottom flask under nitrogen, add 4-bromopyrazole (1.0 equiv, 10 mmol, 1.47 g) and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol, 4.89 g). Add 15 mL of anhydrous DMF and stir at room temperature for 15 minutes.

  • Validation Check: The mixture should form a fine, easily stirrable suspension. A slight color change to pale yellow indicates successful pyrazolide formation.

Step 2: Nucleophilic Attack
  • Action: Add 4-fluoroacetophenone (1.1 equiv, 11 mmol, 1.52 g) dropwise. Attach a reflux condenser and heat the mixture in an oil bath at 110 °C for 12 hours.

  • Validation Check: Perform TLC (Eluent: 3:1 Hexanes:EtOAc). The starting material (Rf ~0.6) must be completely consumed, replaced by a single, highly UV-active product spot (Rf ~0.4)[1].

Step 3: Quenching & Isolation
  • Action: Cool the flask to room temperature. Slowly pour the mixture into 100 mL of an ice-cold 5% aqueous LiCl solution under vigorous magnetic stirring.

  • Validation Check: An off-white precipitate should form immediately. If an oil forms, residual DMF is still present; continue stirring and add 20 mL of additional cold water. Collect the solid via vacuum filtration and wash with cold distilled water (2 x 20 mL).

Step 4: Purification & QC
  • Action: Recrystallize the crude solid from a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath before filtration.

  • Validation Check: Analyze via ¹H NMR. The spectrum must show an intact pyrazole ring (two distinct downfield signals) and the characteristic acetyl methyl singlet at ~2.6 ppm. Mass spectrometry should confirm the retention of the bromine atom via a characteristic M / M+2 isotopic pattern in a 1:1 ratio.

References

  • Exploring N-heterocyclic linked novel hybrid chalcone derivatives: synthesis, characterization, evaluation of antidepressant activity, toxicity assessment, molecular docking, DFT and ADME study. RSC Advances (via PMC). URL:[Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-[4-(4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS No. 1182992-21-7) in organic solvents.[1] This document provides a structured, in-depth approach to troubleshooting, moving from fundamental principles to advanced, practical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my compound, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, exhibiting poor solubility in common organic solvents like hexanes or ethyl acetate?

A1: The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] Let's analyze the structure of your compound:

  • Polar Groups: It contains a ketone group (C=O) and a pyrazole ring with two nitrogen atoms. These features introduce polarity and make the molecule a hydrogen bond acceptor.[2]

  • Nonpolar Groups: It also possesses a phenyl ring and a bromo-substituted pyrazole system, which are largely nonpolar (hydrophobic).

The combination of these groups gives the molecule a moderate overall polarity. While it has polar characteristics, the relatively large, rigid, and planar aromatic systems can lead to strong crystal lattice energy. This means a significant amount of energy is required to break apart the solid-state crystal structure before solvation can occur. Solvents like hexanes are entirely nonpolar and cannot effectively interact with the polar ketone and pyrazole moieties. While ethyl acetate has some polar character, it may not be sufficient to overcome the strong intermolecular forces within the compound's crystal lattice.

Q2: What is the predicted polarity of this compound, and how does that guide my initial solvent selection?

A2: Based on its structure (C11H9BrN2O), the compound is expected to be a moderately polar solid.[1] It possesses a topological polar surface area (TPSA) of 34.9 Ų, and it has two hydrogen bond acceptors (the ketone oxygen and the pyrazole nitrogens) but no hydrogen bond donors.[1]

This profile suggests that purely nonpolar solvents (e.g., hexane, cyclohexane) and highly polar protic solvents (e.g., water, methanol) may be poor choices initially. A better starting point would be polar aprotic solvents that can interact with the compound's dipole moment and accept hydrogen bonds.[2][3]

Recommended Starting Solvents:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetone

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Q3: Can I use heat to improve solubility? What are the risks involved?

A3: Yes, for most organic solids, solubility increases with temperature.[4][5][6][7][8] Applying heat provides the energy needed to overcome the crystal lattice forces and promotes dissolution. However, there are critical risks to consider:

  • Compound Degradation: The compound may be thermally labile. Before large-scale heating, it is crucial to determine the compound's stability at elevated temperatures (e.g., by running a small-scale test and analyzing the result by LC-MS or TLC).

  • Oiling Out: If the solution is cooled too rapidly or is highly concentrated, the compound may separate as a liquid (an oil) instead of a solid.[9][10] This is problematic because oils tend to trap impurities and rarely form pure crystals upon solidification.[10]

  • Safety Hazards: Always be aware of the boiling point and flash point of your chosen solvent to prevent accidents.

Q4: My compound is still not dissolving. Could it be an issue with the solid material itself?

A4: Absolutely. If you've explored a range of suitable solvents without success, consider these possibilities:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility profiles. The least stable polymorph is typically the most soluble.

  • Impurities: The presence of insoluble impurities can coat the surface of your compound, preventing the solvent from interacting with it.

  • Amorphous vs. Crystalline State: Amorphous solids lack a regular crystal structure and are generally more soluble than their crystalline counterparts because no crystal lattice energy needs to be overcome.[11] However, they can be less stable. It's possible your synthesis has produced a particularly stable (and thus less soluble) crystalline form.

Section 2: In-Depth Troubleshooting Guides

This section provides structured experimental protocols to systematically address and solve solubility challenges.

Guide 1: Systematic Solvent Screening Workflow

This protocol allows for a rapid and material-sparing evaluation of multiple solvents.

Logical Workflow Diagram

Caption: A logical flowchart for troubleshooting low solubility.

Protocol 1: Microscale Solubility Screening
  • Preparation: Weigh approximately 1-2 mg of your compound into several small vials (e.g., 1-dram vials or HPLC vials).

  • Solvent Addition: To each vial, add a different solvent from the "Solvent Properties Table" below, starting with a small volume (e.g., 100 µL).

  • Observation at Room Temperature: Vortex each vial for 30-60 seconds. Observe if the solid dissolves completely, partially, or not at all.

  • Incremental Addition: If the solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. This helps to semi-quantitatively estimate solubility (e.g., >2 mg/mL, <1 mg/mL).

  • Record Results: Document your observations for each solvent, noting complete dissolution, partial dissolution, or insolubility.

Data Presentation: Common Organic Solvent Properties

This table provides key parameters to guide your solvent selection.[12][13][14][15][16]

SolventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Type
n-Hexane0.11.8869Nonpolar
Toluene2.42.38111Nonpolar Aromatic
Diethyl Ether2.84.3335Nonpolar
Dichloromethane (DCM)3.18.9340Polar Aprotic
Tetrahydrofuran (THF)4.07.5866Polar Aprotic
Ethyl Acetate4.46.0277Polar Aprotic
Acetone5.120.756Polar Aprotic
Acetonitrile (ACN)5.837.582Polar Aprotic
Dimethylformamide (DMF)6.436.71153Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.68189Polar Aprotic
Methanol5.132.7065Polar Protic
Water10.280.1100Polar Protic
Guide 2: Developing a Cosolvent System

If your compound shows partial solubility in one solvent but is highly soluble in another, a cosolvent system can be highly effective.[17][18][19][20][21] Cosolvency works by modifying the overall polarity of the solvent environment to better match that of the solute.[22]

Conceptual Diagram: Dissolution Process

G cluster_0 Solid State cluster_1 Solution State cluster_2 Influencing Factors Solid Compound Crystal (High Lattice Energy) Solvated Solvated Compound (Favorable Solvation Energy) Solid->Solvated Dissolution (Requires Energy Input) Solvent Solvent Polarity Solvent->Solvated Determines solvation energy favorability Cosolvent Cosolvent Addition Cosolvent->Solid Reduces effective lattice energy Temperature Temperature Temperature->Solid Provides energy to overcome lattice forces

Caption: Factors influencing the dissolution of a crystalline solid.

Protocol 2: Cosolvent System Titration
  • Select Solvents: Choose a "good" solvent where the compound is highly soluble (e.g., DMSO, DMF) and a "poor" or "moderately good" solvent where it is less soluble but which is desired for the application (e.g., acetonitrile, ethanol).

  • Initial Dissolution: Dissolve a known quantity of the compound (e.g., 10 mg) in a minimal volume of the "good" solvent (e.g., 200 µL).

  • Titration: Slowly add the "poor" solvent to the solution dropwise while stirring or vortexing.

  • Observe for Precipitation: Continue adding the "poor" solvent until you observe the first sign of persistent cloudiness or precipitation. This point defines the boundary of the solubility envelope for that solvent ratio.

  • Optimization: Prepare several mixtures with slightly higher proportions of the "good" solvent than the precipitation point to find a stable, optimized cosolvent system for your desired concentration.

Guide 3: Investigating the Impact of Temperature

As noted, increasing temperature generally increases solubility.[4][5][6][7][8] A study showed that for many organic compounds, the solubility can double with a temperature increase of approximately 20 °C.[5][6][23]

Protocol 3: Temperature-Controlled Solubility Assessment
  • Setup: Create a suspension of your compound in a chosen solvent (e.g., 5 mg in 1 mL) in a sealed vial with a stir bar.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath.

  • Incremental Heating: Increase the temperature in 5-10 °C increments, allowing the suspension to equilibrate for 5-10 minutes at each step.

  • Determine Dissolution Temperature: Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that concentration.

  • Controlled Cooling: Slowly cool the solution while observing the temperature at which crystals begin to reappear. This information is critical for developing crystallization procedures.

  • Caution: Be mindful of solvent boiling points and use a sealed vial to prevent evaporation and changes in concentration.

Guide 4: Addressing Potential Solid-State Issues

If the above methods fail, the issue may lie with the solid-state properties of your material.

Protocol 4: Amorphous Precipitation (Sonocrystallization)

This technique aims to crash the compound out of solution rapidly, potentially forming a more soluble amorphous or less stable polymorphic form.[24]

  • Dissolution: Prepare a concentrated, saturated solution of the compound in a "good" solvent (e.g., THF or DCM) at room temperature.

  • Anti-Solvent Preparation: In a separate, larger flask, place a significant volume (e.g., 20x the volume of your compound solution) of a nonpolar "anti-solvent" in which the compound is insoluble (e.g., hexanes or heptane).

  • Rapid Precipitation: While vigorously stirring the anti-solvent, rapidly add the concentrated solution of your compound. A solid should precipitate immediately. For even more rapid precipitation, place the anti-solvent flask in an ultrasonic bath during the addition.

  • Isolation: Quickly filter the resulting solid, wash with the anti-solvent, and dry under vacuum at a low temperature.

  • Re-Evaluation: Immediately test the solubility of this newly prepared solid using Protocol 1. Note that amorphous material may be less stable and could convert back to a more stable crystalline form over time.

References

  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications.
  • Vertex AI Search. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • Vertex AI Search. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts.
  • Vertex AI Search. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications.
  • Vertex AI Search. (2010, May 21). On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society - ACS Figshare.
  • Vertex AI Search. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients - ResearchGate.
  • Vertex AI Search. (n.d.). 1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone - Guidechem.
  • Vertex AI Search. (n.d.). 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Vertex AI Search. (2021, October 8). Solubility of Organic Compounds - Chemistry Steps.
  • Vertex AI Search. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate.
  • Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES.
  • Vertex AI Search. (n.d.). Solvent Physical Properties.
  • Vertex AI Search. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
  • Vertex AI Search. (2022, April 7). 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
  • Vertex AI Search. (2022, September 8). Properties of Common Organic Solvents.
  • Vertex AI Search. (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (2015, September 21). Improving Drug Solubility By Preventing Crystallization - Xtalks.
  • Vertex AI Search. (n.d.). Dielectric Constant of Common solvents.
  • Vertex AI Search. (n.d.). Techniques to improve the solubility of poorly soluble drugs - ResearchGate.

Sources

Troubleshooting

reducing unwanted byproducts during 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone bromination

Technical Support Center: Bromination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bromination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone. The α-bromination of acetophenone derivatives is a critical transformation, yielding versatile intermediates for a wide range of pharmacologically active molecules.[1] However, the presence of multiple reactive sites on the substrate, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, presents significant challenges in controlling selectivity and minimizing the formation of unwanted byproducts.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve high yields and purity for your target compound.

Understanding the Reaction: Desired Pathway vs. Byproduct Formation

The primary objective is the selective bromination at the α-carbon of the ethanone group. This reaction is typically acid-catalyzed and proceeds through an enol intermediate, which is the active nucleophile.[2] The rate-determining step is often the formation of this enol.[1]

Reaction_Mechanism Figure 1: Acid-Catalyzed α-Bromination Mechanism Start Starting Ketone (R-CO-CH3) Protonated Protonated Ketone (R-C(OH+)-CH3) Start->Protonated + H+ Enol Enol Intermediate (R-C(OH)=CH2) Protonated->Enol - H+ (rate-determining) Intermediate Oxonium Intermediate Enol->Intermediate + Br2 Br2 Br-Br Product α-Bromo Ketone (R-CO-CH2Br) Intermediate->Product - H+ HBr HBr

Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism

However, several competing reactions can occur, leading to a complex product mixture:

  • α,α-Dibromination: The desired monobrominated product can itself enolize and react with a second equivalent of bromine. This is often the most significant byproduct.[3]

  • Aromatic Ring Bromination: The phenyl ring can undergo electrophilic aromatic substitution. While the acetyl group is deactivating, harsh conditions can still promote this side reaction.[4][5]

  • Pyrazole Ring Bromination: Although the pyrazole ring is already brominated and generally electron-deficient, further substitution is a theoretical possibility under forcing conditions.

This guide focuses on strategies to kinetically favor the desired monobromination over these alternative pathways.

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone.

Q1: My TLC analysis shows two major spots after the reaction: my desired product and a significant amount of a less polar byproduct, which I suspect is the α,α-dibrominated ketone. How can I prevent this?

A1: This is the most common challenge in α-bromination. The monobrominated product is often as reactive, or even more so, than the starting material. To favor monobromination, you must carefully control the reaction kinetics.

  • Control Stoichiometry: Use a precise molar ratio of the brominating agent. Start with a 1.0:1.05 ratio of substrate to brominating agent. Using a large excess of bromine will inevitably lead to di- and polybrominated products.[6]

  • Lower the Reaction Temperature: Temperature is a critical parameter for selectivity.[6] Conducting the reaction at a lower temperature (e.g., 0-10 °C) will slow down all reaction rates, but it will disproportionately slow the second bromination, thus enhancing selectivity for the mono-bromo product.[7]

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of bromine, which disfavors the second bromination event.[7]

  • Monitor Reaction Progress Diligently: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. The reaction should be quenched as soon as the starting material is no longer visible to prevent the subsequent bromination of the product.

Q2: The reaction is very slow at low temperatures, and I'm not achieving full conversion. But when I increase the temperature, I get the dibrominated byproduct. What is the solution?

A2: This indicates you are on the knife's edge between reactivity and selectivity.

  • Choice of Brominating Agent: If you are using a mild agent like N-Bromosuccinimide (NBS) and finding it too slow, switching to a more reactive agent is an option, but must be done carefully. Instead of jumping to neat liquid bromine, consider a reagent with intermediate reactivity like Pyridine Hydrobromide Perbromide . This solid reagent is easier to handle than Br₂ and can offer a good balance of reactivity and selectivity.

  • Solvent and Catalyst: Ensure you are using glacial (anhydrous) acetic acid. The presence of water can lead to side reactions.[8][9] Acetic acid acts as both a solvent and a catalyst for enolization.[10] If the reaction is still too slow, the addition of a catalytic amount of HBr can sometimes accelerate the rate-determining enol formation step.[2]

Q3: I'm concerned about potential bromination on the phenyl ring. How can I be sure I am only getting α-bromination?

A3: Selective α-bromination is generally favored over aromatic bromination for acetophenones in acidic media without a dedicated aromatic halogenation catalyst. The acetyl group deactivates the phenyl ring towards electrophilic substitution.[4]

To ensure this selectivity:

  • Avoid Lewis Acid Catalysts: Do not use catalysts like FeBr₃ or AlCl₃. These are specifically designed to activate bromine for electrophilic aromatic substitution and will almost certainly lead to ring bromination.

  • Use Protic Acid Conditions: Sticking to glacial acetic acid or catalytic HBr promotes the enolization required for α-bromination, not the strong electrophile formation needed for aromatic substitution.[2]

Byproduct_Formation Figure 2: Competing Reaction Pathways Start Starting Material MonoBromo Desired Product (α-Mono-bromo) Start->MonoBromo + Br2 (Desired Pathway) AromaticBromo Byproduct 2 (Aromatic Bromo) Start->AromaticBromo + Br2 / Lewis Acid (Slow, Unwanted) DiBromo Byproduct 1 (α,α-Di-bromo) MonoBromo->DiBromo + Br2 (Fast, Unwanted)

Caption: Figure 2: Competing Reaction Pathways

Frequently Asked Questions (FAQs)

Q: What is the specific role of glacial acetic acid in this reaction? A: Glacial acetic acid serves multiple crucial functions:

  • Solvent: It is a polar protic solvent that effectively dissolves the starting material and reagents.[10]

  • Acid Catalyst: It facilitates the protonation of the carbonyl oxygen, which is the first step in the acid-catalyzed formation of the enol intermediate.[2]

  • Bromine Polarization: It can polarize the Br-Br bond, making the bromine molecule more electrophilic and facilitating the attack by the enol.

Q: Which brominating agent is better for this synthesis: liquid bromine (Br₂) or N-Bromosuccinimide (NBS)? A: The choice depends on the desired balance of reactivity and safety.

  • Liquid Bromine (Br₂): Highly reactive and effective, but it is corrosive, toxic, and more likely to cause over-bromination if conditions are not strictly controlled.[6]

  • N-Bromosuccinimide (NBS): A crystalline solid that is much safer and easier to handle. It is a milder source of electrophilic bromine and often provides higher selectivity for monobromination, making it the preferred choice for substrates prone to side reactions.[6][11]

Q: My product is difficult to purify. The mono- and di-brominated products have very similar polarity. What are my options? A: This is a common purification challenge.[12]

  • Optimize the Reaction: The best purification strategy is to minimize the formation of the byproduct in the first place by following the troubleshooting steps above.

  • Recrystallization: If your desired product is a solid, careful recrystallization can be very effective. You may need to screen several solvent systems to find one that provides good separation.

  • Column Chromatography: While challenging, it is possible. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with a very non-polar eluent like hexane and slowly increasing the percentage of ethyl acetate or dichloromethane).

  • Derivative Formation: In some cases, it may be easier to carry the crude mixture to the next synthetic step, assuming the byproduct is unreactive, and then purify the subsequent product which may have more distinct physical properties.[12]

Troubleshooting_Flowchart Figure 3: Troubleshooting Logic Flow Problem Problem Observed in Reaction HighDiBromo High Dibromination? Problem->HighDiBromo LowConversion Low Conversion / Slow Rate? HighDiBromo->LowConversion No Sol_Temp 1. Lower Temperature (0-10°C) 2. Add Bromine Slowly 3. Check Stoichiometry (1.05 eq) HighDiBromo->Sol_Temp Yes AromaticByproduct Aromatic Byproducts? LowConversion->AromaticByproduct No Sol_Rate 1. Ensure Glacial Acetic Acid 2. Consider more reactive agent (e.g., Py-HBr-Br3) 3. Add catalytic HBr LowConversion->Sol_Rate Yes Sol_Aromatic 1. AVOID Lewis Acids (FeBr3) 2. Stick to protic acid catalysis AromaticByproduct->Sol_Aromatic Yes Success Improved Selectivity & Yield AromaticByproduct->Success No Sol_Reagent 1. Switch to milder agent (NBS) 2. Monitor closely with TLC 3. Quench upon completion Sol_Temp->Sol_Reagent Sol_Reagent->Success Sol_Rate->Success Sol_Aromatic->Success

Caption: Figure 3: Troubleshooting Logic Flow

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 2-bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone while minimizing byproduct formation.

Table 1: Summary of Recommended Reaction Conditions

ParameterRecommended ConditionRationale for Selectivity
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂; easier to handle.[6]
Stoichiometry 1.05 equivalents of NBSPrevents excess brominating agent from reacting with the product.
Solvent Glacial Acetic AcidActs as solvent and catalyst for selective α-bromination.[2][10]
Temperature 0-10 °C (Ice Bath)Slows the rate of dibromination more than monobromination.[7]
Reaction Time Monitor by TLC (typically 1-4 hours)Prevents the reaction from proceeding after the starting material is consumed.
Workup Quench with aq. Na₂S₂O₃ or NaHSO₃Removes any unreacted bromine, preventing further reaction.[7]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 eq) in glacial acetic acid. Wrap the flask in aluminum foil to protect it from light, which can initiate radical side reactions.

  • Cooling: Cool the solution in an ice-water bath to an internal temperature of 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred, cooled ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir in the ice bath. Monitor the reaction's progress every 15-20 minutes by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Stir until the orange/yellow color of any excess bromine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

References

  • Filo. (2023, October 6).
  • Quora. (2017, June 28).
  • Brainly.in. (2018, December 3).
  • Gao, Y., et al. (2024).
  • Chemistry Stack Exchange. (2014, February 27).
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • Al-Zaydi, K. M. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54, 226.
  • Raga, I. G., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5554.
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2017, November 9).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • ResearchGate. (2024).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). 22.
  • Habermann, J., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of... J. Chem. Soc., Perkin Trans. 1, 2425-2427.
  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • ACS Publications. (2012, August 1). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Coupling Reactions

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of these powerful synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?

Answer:

Low or incomplete conversion in Suzuki-Miyaura coupling is a frequent issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species in most palladium-catalyzed cross-coupling reactions is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Inefficient reduction will lead to a low concentration of the active catalyst.[2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst, such as a Buchwald precatalyst, which more reliably generates the active Pd(0) species.[1] Also, ensure your palladium source has not degraded over time.[1]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which can inhibit their ability to coordinate with the palladium center and stabilize the active catalyst.[1][2]

    • Solution: Use fresh ligands or those that have been stored under an inert atmosphere.

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and the phosphine ligands through oxidation, leading to catalyst decomposition and an increase in side reactions like homocoupling.[1]

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][2]

  • Suboptimal Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] The effectiveness of a particular base is often dependent on the solvent and substrates.[1]

    • Solution: If a common base like K₂CO₃ is not effective, consider screening other inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]

  • Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase in temperature may improve the reaction rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]

Question 2: I'm observing a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate is a classic indication of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[2] This is a common cause of stalled reactions as the concentration of the active, soluble catalyst diminishes over time.[2]

  • High Catalyst Loading/Concentration: High concentrations of the catalyst can promote aggregation and decomposition.

    • Solution: While it may seem counterintuitive, lowering the initial catalyst loading can sometimes prevent premature decomposition and lead to a higher overall turnover number.

  • High Reaction Temperature: Excessive heat can accelerate the agglomeration of the palladium catalyst.[2]

    • Solution: Consider reducing the reaction temperature and extending the reaction time.[2]

  • Presence of Oxygen: As mentioned previously, oxygen can facilitate the formation of palladium black.[2]

    • Solution: Ensure your reaction setup is rigorously purged and maintained under an inert atmosphere.[2]

  • Inappropriate Ligand Choice or Ratio: The ligand is essential for stabilizing the palladium catalyst.[2] An ineffective ligand or an incorrect ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[1]

    • Solution: Screen different ligands, particularly bulky, electron-rich phosphine ligands which are known to stabilize the catalytic species.[3] Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.[1]

Question 3: My Buchwald-Hartwig amination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is giving significant amounts of side products. What are the common side reactions and how can I minimize them?

Answer:

Side reactions in Buchwald-Hartwig amination can significantly reduce the yield of your desired product. Common side reactions include hydrodehalogenation and homocoupling of the starting aryl bromide.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can occur when the palladium complex reacts with a hydride source, which can sometimes be an amine-based or alcoholic solvent.[4]

    • Solution: Choose a non-protic solvent and a non-amine base if this is a persistent issue.

  • Homocoupling of the Aryl Bromide: This side reaction can be promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial.[1]

  • Suboptimal Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being required to promote the desired C-N bond formation.[5]

    • Solution: Screen a variety of ligands such as XPhos, SPhos, or BrettPhos, as their performance can be highly substrate-dependent.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new coupling reaction with 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone?

A1: For initial screening and optimization, a catalyst loading of 1-5 mol% of the palladium source is a common starting point.[6] Once a viable catalytic system is identified, the loading can be systematically reduced to determine the minimum effective concentration. For industrial applications, catalyst loadings are often pushed to much lower levels, sometimes in the parts-per-million (ppm) range.[6]

Q2: How does the choice of solvent affect catalyst loading and reaction efficiency?

A2: The solvent plays a multifaceted role in cross-coupling reactions. It influences the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[7][8] For instance, polar aprotic solvents like DMF or dioxane are commonly used.[9] In some cases, biphasic systems, such as toluene/water, are employed, especially in Suzuki reactions, where vigorous stirring is essential to facilitate the reaction at the interface.[1] The viscosity of the solvent can also be a critical parameter, with less viscous solvents sometimes leading to better results.[7]

Q3: What is the role of the ligand-to-palladium ratio, and how do I optimize it?

A3: The ligand stabilizes the palladium catalyst, preventing its decomposition, and also modulates its reactivity.[10] The optimal ligand-to-palladium ratio is dependent on the specific ligand and reaction. A ratio of 1:1 to 4:1 is a typical range to explore.[1] An insufficient amount of ligand can lead to catalyst decomposition, while an excess of ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.[11]

Q4: Can I perform these coupling reactions at room temperature to save energy and avoid side reactions?

A4: Yes, with the development of highly active catalyst systems, many cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, can be performed at or near room temperature.[3] This often requires the use of specialized, bulky, and electron-rich phosphine ligands.[3] Running reactions at milder temperatures can improve functional group tolerance and reduce the likelihood of catalyst decomposition and other side reactions.

Data at a Glance: Typical Catalyst Loading Ranges

The following table provides a general overview of typical palladium catalyst loading ranges for common cross-coupling reactions. Note that these are starting points and should be optimized for your specific substrates and conditions.

Reaction TypeTypical Catalyst Loading (mol%)Key Considerations
Suzuki-Miyaura Coupling 0.5 - 5%Highly dependent on the reactivity of the aryl halide and boronic acid. Modern precatalysts can often be used at lower loadings.
Heck Coupling 1 - 5%Often requires higher temperatures. Ligand choice is crucial for efficiency.
Buchwald-Hartwig Amination 1 - 5%Highly sensitive to the choice of ligand and base. Bulky, electron-rich ligands are often necessary.[12]
Sonogashira Coupling 0.1 - 2%Often proceeds under mild conditions. Copper co-catalysts are sometimes used.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

This protocol provides a starting point for the Suzuki-Miyaura coupling of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone with a generic arylboronic acid. Note: This is a general procedure and should be optimized for each specific reaction.

Materials:

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Optimizing Catalyst Loading

The following diagram illustrates a systematic approach to optimizing catalyst loading for your coupling reaction.

Catalyst_Optimization_Workflow Start Start: Initial Reaction Screening (1-5 mol% Catalyst) Assess_Conversion Assess Conversion (TLC, GC-MS, LC-MS) Start->Assess_Conversion High_Conversion High Conversion (>90%) Assess_Conversion->High_Conversion Success Low_Conversion Low/No Conversion Assess_Conversion->Low_Conversion Failure Reduce_Loading Systematically Reduce Catalyst Loading (e.g., 1%, 0.5%, 0.1%) High_Conversion->Reduce_Loading Optimize_Conditions Optimize Other Parameters: - Ligand - Solvent - Base - Temperature Low_Conversion->Optimize_Conditions Check_Decomposition Check for Catalyst Decomposition (e.g., Pd Black) Reduce_Loading->Check_Decomposition Optimize_Conditions->Assess_Conversion Re-screen Re_evaluate Re-evaluate Catalyst System: - Different Pd Source - Different Ligand Class Optimize_Conditions->Re_evaluate If still no improvement Decomposition_Yes Decomposition Observed Check_Decomposition->Decomposition_Yes Yes Decomposition_No No Decomposition Check_Decomposition->Decomposition_No No Decomposition_Yes->Optimize_Conditions Adjust Conditions (e.g., lower temp) Final_Protocol Final Optimized Protocol Decomposition_No->Final_Protocol Identify Minimum Effective Loading Re_evaluate->Start New Screening

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Welcome to the technical support center. As Senior Application Scientists, we understand that challenging substrates require nuanced solutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that challenging substrates require nuanced solutions. This guide is designed to provide in-depth troubleshooting strategies for researchers encountering difficulties with nucleophilic substitution on 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, a substrate where steric hindrance presents a significant barrier to reactivity.

FAQ 1: My standard nucleophilic substitution reaction is failing or giving very low yields. What is the underlying problem?

Answer:

The primary issue with this substrate is significant steric hindrance around the reaction center. The target for substitution is the C4-Br bond on the pyrazole ring. However, the large 1-phenylacetyl group attached to the adjacent nitrogen (N1) physically obstructs the pathway for an incoming nucleophile.

In a typical SNAr (Nucleophilic Aromatic Substitution) reaction, a nucleophile must attack the carbon atom bearing the leaving group.[1][2] For this substrate, the bulky phenyl group shields the pyrazole's C4 position, making this direct attack energetically unfavorable. Furthermore, while the acetyl group on the phenyl ring is electron-withdrawing, its ability to activate the pyrazole ring for a classical SNAr reaction is minimal due to its distance and lack of direct resonance stabilization of the Meisenheimer-like intermediate on the pyrazole ring.[3][4]

This combination of electronic and steric factors means that standard SNAr conditions (e.g., a nucleophile with a simple base in a polar aprotic solvent) are often insufficient to drive the reaction to completion.

Caption: Steric hindrance from the N1-phenyl group blocking nucleophilic attack at the C4-Br position.

FAQ 2: What are the most effective strategies to overcome this steric barrier?

Answer:

When direct SNAr fails due to steric hindrance, the most robust solution is to switch to a transition-metal-catalyzed cross-coupling reaction . These methods do not require direct backside attack by the nucleophile. Instead, the reaction proceeds through an organometallic intermediate where the steric congestion can be managed by the catalyst's ligand sphere.

The two most successful and widely adopted strategies for forming C-N, C-O, or C-S bonds on sterically hindered aryl halides are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the premier method for constructing C-N bonds. It uses a palladium catalyst in conjunction with a specialized, bulky, electron-rich phosphine ligand.[5][6][7] The ligand's size and electronics are crucial for facilitating the key steps of oxidative addition and reductive elimination, even with challenging substrates.[8]

  • Copper-Catalyzed Ullmann Condensation: A cost-effective alternative to palladium catalysis, particularly effective for forming C-O bonds (diaryl ethers) and also applicable to C-N and C-S bonds.[9][10] Modern Ullmann protocols utilize ligands like picolinic acid or diamines to enable the reaction under much milder conditions than the harsh, high-temperature classical method.[11][12]

The following workflow can guide your decision-making process.

Troubleshooting_Workflow Start Initial Reaction Failure (Low Yield / No Reaction) Decision1 What type of bond are you forming? Start->Decision1 CN_Bond C-N Bond (Amine Nucleophile) Decision1->CN_Bond C-N CO_CS_Bond C-O or C-S Bond (Alcohol/Thiol Nucleophile) Decision1->CO_CS_Bond C-O / C-S Buchwald Strategy 1: Buchwald-Hartwig (Palladium Catalysis) CN_Bond->Buchwald Primary Choice Ullmann Strategy 2: Ullmann Condensation (Copper Catalysis) CN_Bond->Ullmann Alternative CO_CS_Bond->Buchwald Alternative (e.g., for C-O) CO_CS_Bond->Ullmann Primary Choice Microwave Optional Enhancement: Microwave Irradiation (For all strategies) Buchwald->Microwave Ullmann->Microwave Success Successful Substitution Microwave->Success

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Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Welcome to the Analytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, quantitative Reversed-Phase High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, quantitative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone .

Because this molecule features a highly lipophilic biphenyl-like conjugated system (an acetophenone core coupled with a 4-bromo-pyrazole ring), it presents unique chromatographic challenges. The strategies below synthesize fundamental chromatographic theory with field-proven troubleshooting to ensure your methods are accurate, reproducible, and self-validating.

Part 1: Analyte Profiling & Mechanistic Behavior

Before optimizing the mobile phase, it is critical to understand the causality behind the molecule's behavior on a stationary phase:

  • Hydrophobicity & Retention: The combination of the bromo group and dual aromatic rings makes this compound highly hydrophobic. In reversed-phase mode, more hydrophobic analytes elute later[1]. You will require a strong mobile phase (high percentage of organic modifier) to elute the compound within a reasonable timeframe (retention factor k′ between 2 and 10).

  • Acid-Base Chemistry: The pyrazole ring contains a weakly basic nitrogen. However, the strongly electron-withdrawing 4-bromo substituent significantly lowers its pKa, rendering the molecule essentially neutral across the standard HPLC pH range (pH 2–8)[2].

  • Secondary Interactions: Despite being neutral, the ketone oxygen and pyrazole nitrogen act as strong hydrogen-bond acceptors. If the mobile phase pH is not controlled, these moieties will interact with unreacted, ionized silanols on the silica stationary phase, leading to severe peak tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the retention time of my analyte shift significantly from day to day?

A: For highly hydrophobic compounds, retention time is extremely sensitive to the organic modifier concentration. In reversed-phase chromatography, there is an exponential relationship between the retention factor ( k′ ) and the volume fraction of the organic solvent. An error or shift of just 1% in the organic solvent ratio can change the retention time by 5% to 15%[3].

  • Causality: Day-to-day shifts are usually caused by evaporative loss of the volatile organic modifier (e.g., Acetonitrile) from the solvent reservoir, or by a failing pump proportioning valve.

  • Solution: Cap solvent reservoirs securely, bypass the pump's mixing device by pre-mixing the mobile phase manually, and monitor the baseline for steady composition[3].

Q2: I am observing severe peak tailing (Asymmetry Factor > 1.8). How do I correct this?

A: Peak tailing for this compound is rarely due to ionization of the analyte itself, but rather the ionization of the stationary phase. Uncapped silanols on the silica support become ionized (SiO⁻) at pH > 4.0, creating secondary hydrogen-bonding sites for the ketone and pyrazole groups.

  • Solution: Control the ionization state by adjusting the mobile phase pH[2]. Add 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) to the mobile phase. This lowers the pH to ~2.5, protonating and neutralizing the silanols (SiOH), thereby shutting down secondary interactions and restoring peak symmetry.

Q3: How can I improve the resolution ( Rs​ ) between the target compound and its debrominated impurity?

A: Retention and selectivity can be drastically altered by changing the type of organic modifier used in the eluent system[1].

  • Causality: Acetonitrile drives separation primarily through dipole-dipole interactions, whereas Methanol is a strong hydrogen-bond donor[1]. Because the bromo group adds polarizability and hydrophobicity, switching the organic modifier from Acetonitrile to Methanol alters the solvation shell around the pyrazole ring, often yielding orthogonal selectivity that resolves closely eluting structural analogs.

Q4: When I dissolve my sample in Acetonitrile, a minor unknown impurity peak grows over time. What is happening?

A: This is likely an analytical artifact. Lower-grade or aged Acetonitrile can contain trace amounts of residual hydrogen cyanide (HCN). While standard acetophenones are generally less electrophilic and resist nucleophilic addition compared to aldehydes, replacing the phenyl ring environment with electron-withdrawing motifs (like a pyrazole or pyridine ring) slightly activates the ketone carbonyl[4].

  • Causality: This activation allows trace HCN to react with the ketone over time, forming a cyanohydrin artifact[4].

  • Solution: Always use fresh, LC-MS grade Acetonitrile for sample diluents, or prepare samples in a Methanol/Water matrix to prevent cyanohydrin formation.

Part 3: Experimental Workflows & Visualizations

Workflow 1: Mobile Phase Optimization

When developing a new quantitative method, follow this logical progression to achieve an optimal retention factor ( k′ ) and resolution.

OptimizationWorkflow Start Define Target Profile (k' 2-10, Rs > 1.5) Step1 Select Organic Modifier (Acetonitrile vs. Methanol) Start->Step1 Step2 Screen % Organic (e.g., 40-80% B) Step1->Step2 Eval1 Is k' between 2 and 10? Step2->Eval1 Eval1->Step2 No (Adjust %B) Step3 Adjust Buffer/Additive (0.1% FA or TFA) Eval1->Step3 Yes Eval2 Peak Tailing < 1.5? Step3->Eval2 Eval2->Step3 No (Change Additive) Step4 Fine-tune Temperature (30-40°C) Eval2->Step4 Yes End Finalized Mobile Phase Step4->End

Caption: Mobile Phase Optimization Workflow for Acetophenone Derivatives.

Workflow 2: Peak Tailing Diagnostic Tree

If your System Suitability Test fails due to peak asymmetry, use this decision tree to isolate the physical or chemical root cause.

TroubleshootingTailing Issue Issue: Peak Tailing (Tf > 1.5) Check1 Check Column Frit/Void Issue->Check1 IsVoid Frit Blocked? Check1->IsVoid Fix1 Replace Frit / Reverse Flush IsVoid->Fix1 Yes Check2 Secondary Silanol Interactions IsVoid->Check2 No Fix2 Add 0.1% TFA or Use End-capped C18 Check2->Fix2 Check3 Sample Overload Fix2->Check3 Fix3 Reduce Injection Volume (< 5 µL) Check3->Fix3

Caption: Diagnostic Decision Tree for Resolving HPLC Peak Tailing.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your quantitative analysis, you must implement a self-validating System Suitability Test (SST) before analyzing unknown samples. This ensures the instrument is in a "known good state"[5].

Protocol: Self-Validating System Suitability Workflow

Objective: Verify column efficiency, baseline stability, and method precision prior to quantitative data acquisition.

  • System Passivation & Equilibration:

    • Flush the LC system with fresh water to remove buffer salts from previous runs[6].

    • Prime the lines with the optimized mobile phase (e.g., 40% Water / 60% Acetonitrile with 0.1% TFA).

    • Equilibrate the C18 column for at least 10 column volumes. Monitor the baseline at 254 nm. Do not proceed until baseline drift is < 1 mAU/min.

  • Blank Injection:

    • Inject 5 µL of the sample diluent (Mobile Phase).

    • Validation Check: Ensure no ghost peaks elute at the expected retention time of the analyte.

  • Quality Control Reference Material (QCRM) Injection:

    • Inject a known QCRM standard to establish a benchmark for system pressure and column theoretical plates[5].

  • Analyte Precision Verification:

    • Inject the 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone reference standard (100 µg/mL) in 5 consecutive replicates.

    • Validation Criteria:

      • Retention Time %RSD 1.0% (Validates pump flow and mobile phase mixing).

      • Peak Area %RSD 2.0% (Validates autosampler precision).

      • Tailing Factor ( Tf​ ) 1.5 (Validates suppression of silanol interactions).

Part 5: Quantitative Data Summary

The following table summarizes the causal effects of mobile phase composition on the chromatographic parameters of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. Use this data to benchmark your own method development.

Mobile Phase CompositionRetention Factor ( k′ )Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) from Debromo-AnalogMechanistic Observation
60% Water / 40% ACN (No Additive)> 12.01.8> 3.0Excessive hydrophobic retention; unsuppressed silanols cause severe tailing.
40% Water / 60% ACN (No Additive)4.51.71.2Optimal retention achieved, but tailing persists; co-elution risk with impurities.
40% Water / 60% ACN (0.1% TFA) 4.2 1.1 1.8 Optimal Method: TFA neutralizes stationary phase silanols, yielding sharp peaks.
40% Water / 60% MeOH (0.1% TFA)6.81.22.5Methanol alters selectivity via hydrogen bonding, increasing retention and resolution.

References

  • HPLC Troubleshooting Guide | University of Pittsburgh |
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services |
  • Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex |
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • HPLC Troubleshooting | Waters Corpor
  • Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies | Organic Process Research & Development - ACS Public

Sources

Troubleshooting

Technical Support Center: Catalytic Debromination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Welcome to the technical support guide for managing catalytic reactions involving 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. This resource is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing catalytic reactions involving 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. This resource is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging side reaction of debromination (hydrodehalogenation). Here, we provide in-depth mechanistic insights, proactive strategies, and systematic troubleshooting to ensure the success of your cross-coupling experiments.

Part 1: Understanding the Debromination Problem

FAQ: What is catalytic debromination and why is it a problem with my substrate?

Catalytic debromination, or hydrodehalogenation, is an undesired side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone. This byproduct reduces the yield of your desired coupled product and complicates purification.

The substrate, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, is particularly susceptible for two main reasons:

  • N-Heterocyclic Nature : Pyrazole-containing compounds are known to be more prone to dehalogenation compared to simple aryl halides. The nitrogen atoms in the pyrazole ring can influence the electronic properties of the C-Br bond and may interact with the palladium catalyst.[1]

  • Reactive C-Br Bond : While the C-Br bond is necessary for oxidative addition to the palladium catalyst, it can be susceptible to cleavage through alternative pathways, especially under forcing reaction conditions.[2]

The most accepted mechanism for this side reaction involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive species can be generated from various sources within the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water. Once formed, the Pd-H species can react with the aryl bromide complex, leading to the undesired debrominated product.

G cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side-Pathway A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Transmetalation (e.g., with R-B(OH)2) C->D K Reaction with Ar-Pd(II)(Br)L2 C->K Intercepted Intermediate E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F G Ar-R + Pd(0)L2 F->G G->A Regenerated Catalyst H Solvent/Base/H2O (Hydride Source) I Formation of Pd-H Species H->I J L2(Br)Pd-H I->J J->K L Reductive Elimination K->L M Ar-H + Pd(0)L2 L->M

Caption: Desired cross-coupling cycle vs. the competing debromination pathway.

Part 2: Proactive Prevention & Best Practices

Minimizing debromination starts with careful reaction design. The goal is to choose conditions that favor the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) significantly over the pathways that lead to Pd-H formation and subsequent hydrodehalogenation.

FAQ: How can I set up my reaction to minimize debromination from the start?

A successful strategy involves optimizing the four key components of the reaction: the ligand, the base, the solvent, and the temperature.

1. Ligand Selection: The First Line of Defense

The ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands are highly recommended. They accelerate the rate-limiting reductive elimination step, which helps the desired product to be formed and released from the catalyst before debromination can occur.[3][4]

Ligand ClassRecommended LigandsRationale & Key Features
Biarylphosphines SPhos, XPhos, RuPhosPromote fast reductive elimination, sterically hinder catalyst decomposition pathways. Highly effective for challenging substrates.[3][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer high thermal stability and strong electron donation, making them robust alternatives to phosphines.[6]
Bulky Alkylphosphines P(t-Bu)3, PCy3Very electron-rich, can be effective but may require careful optimization of catalyst loading.

2. Base Selection: Avoiding Hydride Donors

The base is essential for the catalytic cycle (e.g., in Suzuki coupling, it activates the boronic acid).[7] However, certain bases, particularly strong alkoxides or those with accessible β-hydrides, can also be sources for the unwanted Pd-H species.[3][8]

Base TypeRecommended ExamplesWhy It Works
Inorganic Carbonates K₂CO₃, Cs₂CO₃Weaker, non-nucleophilic bases that are less likely to act as hydride sources.[8] Generally a safe starting point.
Inorganic Phosphates K₃PO₄A common and effective base, particularly in Suzuki and Buchwald-Hartwig reactions, known to minimize side reactions.[3][5]
Fluoride Sources KFCan be used for base-sensitive substrates, as it activates boronic acids without being strongly basic.

Avoid: Sodium tert-butoxide (NaOtBu) or other strong alkoxide bases unless necessary for a specific transformation (like Buchwald-Hartwig amination), and even then, use with caution.

3. Solvent & Temperature: Controlling the Reaction Environment

  • Solvents : Aprotic solvents are generally preferred to minimize potential hydride sources.[3][8]

    • Recommended : Toluene, Dioxane, THF.

    • Use with Caution : Alcohols (e.g., isopropanol) and DMF can serve as hydride sources at elevated temperatures.[3][9]

  • Temperature : High temperatures accelerate all reaction rates, including debromination.[3][8]

    • Best Practice : Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. Monitor the reaction closely by TLC or LC-MS to track the formation of the debrominated byproduct alongside the desired product.

Part 3: Troubleshooting Guide

Even with careful planning, debromination can occur. This guide provides a systematic approach to diagnosing and solving the problem.

G Start Significant Debromination Observed (>10% by LC-MS or NMR) Q1 Is Reaction Temp > 100 °C? Start->Q1 A1_Yes Reduce Temp to 80 °C Monitor over longer time Q1->A1_Yes Yes A1_No Proceed to Base Evaluation Q1->A1_No No Q2 Are you using an alkoxide base (e.g., NaOtBu)? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to K₃PO₄ or Cs₂CO₃ Q2->A2_Yes Yes A2_No Proceed to Ligand Evaluation Q2->A2_No No Q3 Are you using a less bulky ligand (e.g., PPh₃)? A2_Yes->Q3 A2_No->Q3 A3_Yes Switch to a Biarylphosphine (e.g., SPhos, XPhos) Q3->A3_Yes Yes A3_No Consider Advanced Options Q3->A3_No No End Advanced Options: - Use a Pre-catalyst (e.g., XPhos Pd G3) - Screen Solvents (Toluene vs. Dioxane) - Additives (e.g., TBAB)[3] A3_Yes->End A3_No->End

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-[4-(4-Bromo-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone via recrystallization. The guidance provided herein is based on established principles of crystallization and purification of aromatic and heterocyclic compounds.

Introduction to the Recrystallization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a molecule of interest in medicinal chemistry and materials science, often synthesized as an intermediate.[1][2][3] Achieving high purity of this compound is critical for subsequent reactions and biological assays. Recrystallization is a powerful technique for purifying solid organic compounds.[4][5] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[6] An ideal recrystallization process results in the formation of well-defined crystals of the desired compound, leaving impurities behind in the solution (mother liquor).[7]

This guide will address common challenges and questions encountered during the recrystallization of this specific brominated pyrazole derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone.

Q1: Why is my yield of purified 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone consistently low?

A low recovery of the purified product is a frequent issue in recrystallization.[8] Several factors can contribute to this problem:

  • Excessive Solvent Usage: The most common reason for low yield is using too much solvent to dissolve the crude product.[9] Even at low temperatures, a small amount of the compound will remain dissolved in the mother liquor. Using the minimum amount of hot solvent to fully dissolve the compound is crucial.[7]

    • Solution: Add the hot solvent in small portions to the crude material while heating and stirring until the solid just dissolves. If you suspect too much solvent has been added, you can carefully evaporate some of it to re-saturate the solution.[8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize along with the impurities, leading to loss of material.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can achieve this by passing hot solvent through the setup immediately before filtering your solution.[10]

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can leave a significant amount of the product in the solution.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for the compound even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A good solvent for recrystallization should exhibit a large difference in solubility for the target compound at high and low temperatures.[12]

Q2: My product, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, is "oiling out" instead of forming crystals. What should I do?

"Oiling out" is the separation of the dissolved solid as a liquid rather than a crystalline solid.[13] This is undesirable as the oil can trap impurities, defeating the purpose of recrystallization.[14]

  • High Impurity Level: A high concentration of impurities can significantly depress the melting point of the mixture, leading to the formation of an oil.

    • Solution: Consider a preliminary purification step, such as column chromatography, before recrystallization if the crude material is highly impure.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supersaturated oil before it has time to form an ordered crystal lattice.[15]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then proceed to cool it further in an ice bath.[16]

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.[9]

    • Solution: Choose a solvent with a boiling point lower than the melting point of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone.

  • Supersaturation: The solution may be too concentrated.

    • Solution: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[9]

Q3: The resulting crystals of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone are colored, but I expect a white or off-white solid. How can I remove the colored impurities?

Colored impurities are common in organic synthesis.

  • Adsorption on Activated Carbon: Activated carbon is often used to remove colored impurities from solutions.

    • Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated carbon (a spatula tip is often sufficient) to the solution. Swirl the mixture for a few minutes. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding the carbon.

  • Hot Filtration: The activated carbon, along with the adsorbed impurities, must be removed before the solution is cooled to induce crystallization.

    • Solution: Perform a hot gravity filtration to remove the activated carbon. The filtrate should be clear and colorless.

Q4: No crystals are forming even after cooling the solution in an ice bath. What is the problem?

The failure of crystals to form is usually due to one of two reasons:

  • Too Much Solvent: As discussed in Q1, an excess of solvent will keep the compound dissolved even at low temperatures.[9]

    • Solution: Reduce the volume of the solvent by heating the solution to evaporate some of it, and then attempt to cool it again.[8]

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its solubility at that temperature, but crystal nucleation has not yet occurred.[9]

    • Solution - Inducing Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[7]

      • Seeding: If you have a small crystal of pure 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.[7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone?

Finding the perfect solvent often requires some experimentation.[17] The principle of "like dissolves like" is a good starting point.[18] 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone has both polar (ethanone group, pyrazole nitrogens) and non-polar (phenyl ring, bromo-substituent) characteristics.

  • Single Solvent Systems: Alcohols like ethanol or isopropanol are often good candidates for compounds with moderate polarity.[19][20] You are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Mixed Solvent Systems (Solvent/Anti-solvent): If a suitable single solvent cannot be found, a mixed solvent system is a powerful alternative.[12] In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent or "anti-solvent" (in which the compound is insoluble, but which is miscible with the "good" solvent) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[18]

    • For 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, a potential mixed solvent system could be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexanes (anti-solvent).[11]

Table 1: Suggested Solvents for Screening for Recrystallization of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Solvent ClassExamplesRationale
AlcoholsEthanol, Isopropanol, MethanolGood for moderately polar compounds.[19]
KetonesAcetoneCan be a good solvent, but its low boiling point may limit the temperature differential.
EstersEthyl AcetateA moderately polar solvent.
Aromatic HydrocarbonsTolueneMay be a good solvent due to the aromatic nature of the target compound.
Mixed SolventsEthanol/Water, Ethyl Acetate/Hexanes, Toluene/HexanesOffers fine-tuned control over solubility.[17]
Q2: How can I control the crystal size and morphology of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone?

Crystal size and shape can be important for downstream applications.[21]

  • Cooling Rate: The rate of cooling has a significant impact on crystal size.[16]

    • Slow Cooling: Promotes the formation of larger, more well-defined crystals as it allows for the selective deposition of molecules onto the growing crystal lattice.[15]

    • Rapid Cooling: Tends to produce smaller needles or powders, as many nucleation sites form quickly, leading to rapid precipitation rather than slow crystal growth.[8]

  • Agitation: Stirring or agitating the solution during cooling can lead to the formation of smaller crystals. For larger crystals, it is best to allow the solution to cool undisturbed.[18]

  • Supersaturation Level: A lower level of supersaturation (a solution that is only slightly saturated) favors the growth of larger crystals.[16]

Q3: What is a general step-by-step protocol for recrystallizing 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone?

The following is a general workflow. The specific solvent and volumes will need to be determined experimentally.

Experimental Protocol: General Recrystallization Workflow

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Add more hot solvent in small portions until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat briefly.

  • (Optional) Hot Filtration: If there are insoluble impurities or activated carbon, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Diagrams

.dot

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) decolorize Decolorize with Activated Carbon (if needed) dissolve->decolorize cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt decolorize->hot_filter cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

.dot

Troubleshooting_Tree cluster_yield Low Yield cluster_oil Oiling Out cluster_no_xtal No Crystals start Recrystallization Issue q_yield Low Yield Observed start->q_yield q_oil Product Oiling Out start->q_oil q_no_xtal No Crystals Formed start->q_no_xtal a_yield1 Too much solvent? q_yield->a_yield1 a_yield2 Premature crystallization? q_yield->a_yield2 s_yield1 Evaporate some solvent a_yield1->s_yield1 s_yield2 Pre-heat filtration apparatus a_yield2->s_yield2 a_oil1 Cooling too fast? q_oil->a_oil1 a_oil2 Too concentrated? q_oil->a_oil2 s_oil1 Cool slowly, insulate flask a_oil1->s_oil1 s_oil2 Add more solvent, re-cool a_oil2->s_oil2 a_no_xtal1 Supersaturated? q_no_xtal->a_no_xtal1 a_no_xtal2 Too much solvent? q_no_xtal->a_no_xtal2 s_no_xtal1 Scratch flask or add seed crystal a_no_xtal1->s_no_xtal1 s_no_xtal2 Evaporate some solvent a_no_xtal2->s_no_xtal2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • University of Cambridge. (n.d.). Recrystallization. Retrieved from University of Cambridge Department of Chemistry website: [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website: [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Education in Chemistry website: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry and Biochemistry website: [Link]

  • Wade, L. G. (n.d.). Recrystallization-1.doc.pdf. Retrieved from a personal website, likely educational material: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry website: [Link]

  • Technobis Crystallization Systems. (2018, October 16). Particle size control during recrystallization and scale-up. Retrieved from Technobis Crystallization Systems website: [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from Chemistry LibreTexts website: [Link]

  • ACS Publications. (2025, November 28). Crystal Size Distribution Control in Crystallization | Industrial & Engineering Chemistry Research. Retrieved from ACS Publications website: [Link]

  • Reddit. (2020, October 30). Recrystallisation Help : r/Chempros. Retrieved from Reddit website: [Link]

  • Unité de service et de recherche de l'école polytechnique. (n.d.). Guide for crystallization. Retrieved from a personal website, likely educational material: [Link]

  • RSC Publishing. (n.d.). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing). Retrieved from RSC Publishing website: [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • National Center for Biotechnology Information. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. Retrieved from NCBI website: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo website: [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from ACS Publications website: [Link]

  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved from eGrove website: [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from NTU website: [Link]

  • RSC Publishing. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Retrieved from RSC Publishing website: [Link]

  • National Center for Biotechnology Information. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. Retrieved from NCBI website: [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved from ChemTalk website: [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from YouTube website: [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved from Reddit website: [Link]

  • Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.
  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from MDPI website: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from a PDF hosted on a research paper website: [Link]

  • ChemBK. (2024, April 9). 1-bromo-1-phenylethane. Retrieved from ChemBK website: [Link]

  • IUCr. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Retrieved from IUCr website: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from the NIST WebBook website: [Link]

  • ResearchGate. (n.d.). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from ResearchGate website: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC-UV methods for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone purity determination

Advanced HPLC-UV Method Validation for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone: A Comparative Guide to Column Selectivity and Lifecycle Compliance The synthesis of complex pyrazole-based active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC-UV Method Validation for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone: A Comparative Guide to Column Selectivity and Lifecycle Compliance

The synthesis of complex pyrazole-based active pharmaceutical ingredients (APIs) frequently relies on critical halogenated intermediates such as 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone. Ensuring the absolute purity of this intermediate is paramount; structurally similar impurities—such as des-bromo derivatives or positional isomers—can easily propagate through the synthetic pathway, ultimately compromising the efficacy and safety of the final API.

As analytical paradigms shift toward dynamic lifecycle management, evidenced by the implementation of the ICH Q2(R2) guidelines[1] and the proposed revisions to USP <1225>[2], method validation is no longer a static checklist. It is a continuous demonstration of "fitness for purpose." This guide objectively compares column chemistries for the HPLC-UV purity determination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone and provides a self-validating protocol grounded in the latest regulatory frameworks.

Mechanistic Rationale: Column Chemistry Comparison

The target molecule, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, features a highly conjugated, rigid, and planar structure consisting of an acetophenone core linked to a brominated pyrazole ring. The analytical challenge lies in separating this molecule from closely related synthetic byproducts.

  • Traditional C18 Phases: Standard C18 columns rely predominantly on dispersive (hydrophobic) interactions. While effective for general retention, they often struggle to resolve closely related halogenated aromatic isomers because the purely hydrophobic difference between a brominated and a des-bromo species is minimal[3].

  • Biphenyl Phases: Biphenyl columns offer orthogonal retention mechanisms. The biphenyl rings interact with the analyte via strong π−π stacking and dipole-dipole interactions. Furthermore, the biphenyl phase exhibits enhanced shape selectivity and polarizability recognition, making it exceptionally suited for retaining and resolving the highly polarizable bromine atom and the electron-rich pyrazole-phenyl system[3].

Experimental Protocol: Step-by-Step Methodology

To demonstrate the superiority of π−π interactions for this analyte, we compared a standard C18 column against a Biphenyl column using a standardized gradient method.

1. Chromatographic Conditions & Causality

  • System: UHPLC equipped with a Photodiode Array (PDA/UV) detector.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The highly conjugated pyrazole ring contains nitrogen atoms that can act as weak hydrogen bond acceptors. Utilizing an acidic modifier ensures complete suppression of residual silanol activity on the stationary phase, preventing secondary interactions that cause peak tailing[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes. Causality: A broad gradient ensures the elution of highly retained non-polar synthetic precursors while maintaining focus on the critical separation window.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Causality: The extended conjugation between the acetophenone and pyrazole rings provides a strong chromophore, maximizing the signal-to-noise ratio at 254 nm[4].

  • Injection Volume: 5 µL.

2. Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v) to match the initial gradient strength and prevent solvent-induced band broadening.

  • Standard Preparation: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone prepared at a nominal concentration of 100 µg/mL.

  • Spiked Impurity Mix: Spiked with 0.5% (w/w) of synthesized des-bromo impurity to evaluate specificity and resolution.

Comparative Performance Data

The superiority of the Biphenyl column in resolving the critical pair (the target analyte and its des-bromo impurity) is evident in the system suitability data. The C18 column failed to meet the regulatory resolution target of Rs > 2.0.

Table 1: Comparative Chromatographic Performance

Chromatographic MetricStandard C18 PhaseBiphenyl PhaseRegulatory Target
Retention Time (min) 6.88.4N/A
Resolution (Critical Pair) 1.43.2Rs > 2.0
Peak Tailing (Tf) 1.61.1Tf ≤ 1.5
Theoretical Plates (N) 8,50014,200N > 5,000

ICH Q2(R2) Validation Workflow

Having selected the Biphenyl column for its superior selectivity, the method was subjected to validation according to the revised ICH Q2(R2) guidelines[5]. The revised guidelines emphasize that the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[5].

ValidationWorkflow cluster_Columns Phase 1: Column Selectivity Screening cluster_Validation Phase 2: ICH Q2(R2) Validation Protocol ATP Analytical Target Profile (ATP) Define Purity & Reporting Limits C18 Standard C18 Phase (Hydrophobic Partitioning) ATP->C18 Biphenyl Biphenyl Phase (π-π & Steric Recognition) ATP->Biphenyl Eval Evaluate Resolution (Rs > 2.0) & Peak Symmetry C18->Eval Biphenyl->Eval Spec Specificity (Forced Degradation) Eval->Spec Select Optimal Phase Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Lifecycle Self-Validating System Continuous Verification (USP <1220>) Acc->Lifecycle

Figure 1: Analytical lifecycle workflow from column screening to continuous verification.

Table 2: ICH Q2(R2) Validation Results for Biphenyl Method

Validation ParameterICH Q2(R2) MethodologyBiphenyl Column ResultsAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Light)No interference at target peakPeak purity angle < threshold
Linearity 5 concentration levels (LOQ to 120% of nominal)R² = 0.9998R² ≥ 0.999
Accuracy Spike recovery at 50%, 100%, 150% (n=3 each)99.2% – 100.8%98.0% – 102.0%
Precision 6 replicate injections at 100% test conc.%RSD = 0.6%%RSD ≤ 2.0%
Lower Range Limit Signal-to-Noise (S/N) ≥ 100.05 µg/mLMeets reporting threshold

Operationalizing a Self-Validating Protocol

A robust analytical method must not rely solely on historical validation data; it must be a self-validating system that continuously proves its fitness for purpose during routine use. This aligns with the proposed USP <1225> revisions, which emphasize the control of Reportable Result (RR) uncertainty[2].

To ensure the integrity of every batch analyzed, the following sequence architecture must be employed:

  • Blank Injections: Run initially to confirm the absence of carryover or baseline artifacts. Causality: Ensures that specificity is maintained in real-time and that no late-eluting highly lipophilic impurities from previous runs interfere with the target peak.

  • System Suitability Testing (SST): Six replicate injections of the 100 µg/mL standard. Causality: We do not merely check the %RSD (≤ 2.0%); we strictly monitor Resolution (Rs > 2.0) and Peak Tailing (Tf ≤ 1.5). This confirms that the column's π−π interaction capacity has not degraded due to phase collapse or contamination.

Sources

Comparative

mass spectrometry fragmentation validation for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Validation for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone As drug development pipelines increasingly incorporate halogenated pyrazole derivatives for t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Validation for 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

As drug development pipelines increasingly incorporate halogenated pyrazole derivatives for their unique pharmacokinetic profiles, the structural validation of intermediates like 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (C11H9BrN2O) becomes a critical bottleneck. This guide provides a rigorous, self-validating framework for mass spectrometry (MS) fragmentation analysis, objectively comparing High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS).

Causality in Analytical Platform Selection

When validating 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the analytical challenge lies in resolving the dual structural motifs: the labile ethanone group and the stable, halogenated pyrazole ring.

  • GC-EI-MS (70 eV): Traditional EI provides hard ionization, highly effective for generating reproducible, library-matchable fragmentation patterns. However, the high internal energy often leads to the complete loss of the molecular ion ( M+∙ ), making it difficult to confirm the intact mass of fragile derivatives.

  • HR-ESI-MS/MS (Q-TOF): Soft ionization preserves the pseudo-molecular ion ( [M+H]+ ). By utilizing Collision-Induced Dissociation (CID) with a Quadrupole Time-of-Flight (Q-TOF) analyzer, researchers can precisely titrate collision energies. The exact mass capabilities (< 5 ppm error) allow for the unambiguous assignment of elemental compositions, which is essential when differentiating isobaric fragments.

The Self-Validating Built-in Control: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio[1]. Any valid intact precursor or bromine-retaining fragment must exhibit this characteristic doublet separated by 2 m/z units. This isotopic signature acts as an internal self-validating system; if a fragment lacks the 1:1 doublet, the cleavage definitively involved the loss of the bromine radical.

Platform Performance Comparison Data

The following table summarizes the quantitative performance and fragmentation capture capabilities of both platforms when analyzing the target compound.

Analytical ParameterGC-EI-MS (Single Quad)HR-ESI-MS/MS (Q-TOF)Validation Advantage
Ionization Type Hard (70 eV)Soft (Positive Ion Mode)ESI preserves the intact molecule for MS/MS selection.
Precursor Ion M+∙ m/z 264 / 266 (Weak) [M+H]+ m/z 265.00 / 267.00 (Strong)Q-TOF confirms exact mass (< 2 ppm error).
Primary Cleavage Alpha-cleavage (Loss of CH3∙​ )Loss of COCH3​ (Acylium)EI highlights alkyl lability; CID highlights functional group loss.
Ring Fragmentation Loss of HCN[2]Loss of HCN and N2​ Both confirm the presence of the pyrazole core[2].
Isotopic Fidelity Moderate (Unit Resolution)High (Resolving Power > 30,000)HR-MS prevents isobaric interference in the isotopic cluster.

Step-by-Step Self-Validating Protocol (HR-ESI-MS/MS)

To ensure scientific integrity, the following protocol utilizes a self-validating loop where isotopic pattern recognition dictates the acceptance of CID fragments.

Step 1: Sample Preparation and Introduction

  • Action: Dissolve 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state, significantly enhancing ESI positive mode sensitivity.

Step 2: Full Scan MS and Isotopic Validation

  • Action: Acquire a full MS scan (m/z 100–500). Locate the precursor ions at m/z 265.00 and 267.00.

  • Causality: Before proceeding to MS/MS, the system must validate the precursor. The presence of the 1:1 doublet confirms the intact brominated species. If the doublet is absent, the sample has degraded or debrominated in solution.

Step 3: Energy-Resolved MS/MS (Breakdown Curve Generation)

  • Action: Isolate the 79Br precursor (m/z 265.00) in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Nitrogen as the collision gas.

  • Causality: Ramping CE maps the thermodynamic stability of different bonds. Low CE (10-20 eV) triggers the loss of the ethanone moiety, while high CE (>30 eV) is required to shatter the stable pyrazole ring (HCN expulsion)[2].

Step 4: Fragment Annotation via Exact Mass

  • Action: Calculate the mass error for all major fragments. Accept only fragments with < 5 ppm mass error. Cross-reference fragments against the 81Br precursor MS/MS spectra to confirm bromine retention.

Fragmentation Pathway Visualization

The fragmentation of substituted pyrazoles is heavily influenced by the substituents. While the pyrazole core typically undergoes expulsion of HCN and N2​ [3], the presence of the ethanone group provides a lower-energy pathway for initial fragmentation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 265.00 / 267.00 (1:1) Frag1 Alpha Cleavage [M+H - CH4]+ m/z 249.00 / 251.00 Precursor->Frag1 - CH4 (Low CE) Frag2 Acylium Loss [M+H - C2H2O]+ m/z 223.00 / 225.00 Precursor->Frag2 - C2H2O (Mid CE) Frag3 Bromine Radical Loss [M+H - Br•]+ m/z 186.09 (Singlet) Precursor->Frag3 - Br• (High CE) Frag4 Pyrazole Cleavage Loss of HCN m/z 196.00 / 198.00 Frag2->Frag4 - HCN (High CE)

ESI-MS/MS Fragmentation Pathway of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone.

Conclusion

For the rigorous structural validation of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, HR-ESI-MS/MS outperforms GC-EI-MS. While GC-MS provides valuable library-matching capabilities, the soft ionization and exact mass precision of Q-TOF platforms allow for the exploitation of the bromine isotopic signature as a self-validating control. By mapping the step-wise loss of the ethanone group followed by the characteristic pyrazole ring cleavage (HCN loss)[2], researchers can achieve unambiguous structural confirmation.

References

  • Saarland University. Interpretation of mass spectra. Retrieved from[Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from[Link]

  • Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from[Link]

  • Miami University. Mass Spectrometry: Fragmentation. Retrieved from[Link]

Sources

Validation

A Comparative Guide to Ligand Effects in the Transition Metal-Catalyzed Amination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

The synthesis of N-aryl pyrazoles is a cornerstone of modern medicinal chemistry, with this scaffold appearing in numerous pharmacologically active compounds. The target molecule, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]eth...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of N-aryl pyrazoles is a cornerstone of modern medicinal chemistry, with this scaffold appearing in numerous pharmacologically active compounds. The target molecule, 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, represents a valuable building block for drug discovery, combining a reactive aryl bromide for cross-coupling with a ketone functionality that allows for further derivatization. The efficient construction of a C-N bond at the aryl bromide position is paramount. This guide provides an in-depth comparison of transition metal-ligand systems for the amination of this substrate, offering field-proven insights into catalyst selection and reaction optimization.

The two primary strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The success of these reactions is not merely dependent on the choice of metal but is critically governed by the electronic and steric properties of the ancillary ligand. This guide will dissect the performance of various ligand classes, supported by experimental data from analogous systems, to provide a clear rationale for catalyst design.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Game of Sterics and Electronics

The Buchwald-Hartwig amination has revolutionized arylamine synthesis due to its broad substrate scope and high functional group tolerance.[3] The catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, is profoundly influenced by the supporting ligand.[4] For a substrate like 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the ideal ligand must facilitate the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.

The Dominance of Bulky, Electron-Rich Monodentate Phosphines

The development of dialkylbiaryl phosphine ligands (often termed "Buchwald ligands") was a watershed moment for Pd-catalyzed amination.[5] These ligands are characterized by a sterically demanding biaryl backbone and an electron-rich dialkylphosphino group. This combination is crucial for generating a highly reactive, monoligated L1Pd(0) active species.[6]

  • Steric Bulk: The large steric footprint of ligands like XPhos, SPhos, and BrettPhos promotes the final, product-forming reductive elimination step and helps to prevent the formation of inactive bis-ligated palladium complexes.[6][7]

  • Electron-Donating Ability: The electron-rich nature of the phosphine center increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition of the aryl bromide.[8]

Buchwald_Hartwig_Catalytic_Cycle

N-Heterocyclic Carbenes (NHCs) as Robust Alternatives

NHC ligands have emerged as powerful alternatives to phosphines. They form very strong bonds with the metal center, leading to highly stable and thermally robust catalysts.[9]

  • Strong σ-Donors: NHCs are even stronger σ-donors than most phosphine ligands, which can significantly accelerate the oxidative addition of challenging substrates like aryl chlorides, though this is less of a concern for the more reactive aryl bromide in our target molecule.

  • Steric Tunability: The steric environment around the carbene carbon can be easily modified (e.g., by changing the N-substituents), allowing for fine-tuning of the catalyst's reactivity to facilitate reductive elimination.[10]

Copper-Catalyzed Amination: The Ullmann Renaissance

The classical Ullmann condensation historically required harsh reaction conditions (high temperatures, stoichiometric copper), limiting its utility.[2] The modern, catalytic version has been made possible by the development of effective ligands that solubilize and activate the copper catalyst. This approach is attractive due to the lower cost and toxicity of copper compared to palladium.[11]

The Role of Chelating Ligands

Unlike palladium systems that often favor monodentate ligands, copper-catalyzed aminations typically rely on chelating ligands, such as diamines or amino acids, to stabilize the active copper species and facilitate the catalytic cycle.[12]

  • Diamine Ligands: Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) have proven effective, particularly for coupling aryl iodides and bromides.[13]

  • N1,N2-Diarylbenzene-1,2-diamine Ligands: Recent advancements by the Buchwald group have introduced highly effective anionic N1,N2-diarylbenzene-1,2-diamine ligands. These ligands increase the electron density on the copper center, facilitating the rate-limiting oxidative addition even for less reactive aryl chlorides at mild temperatures (40-55 °C).[14] This makes them highly promising for substrates with sensitive functional groups like the ketone in our target molecule.

Ullmann_Condensation_Cycle

Nickel-Catalyzed Amination: A Cost-Effective Powerhouse

Nickel catalysis offers a more sustainable and economical alternative to palladium for C-N cross-coupling.[15] Nickel catalysts can follow different mechanistic pathways, including Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles, and have shown remarkable efficacy, even for challenging aryl chloride substrates.[16][17]

  • Phosphine Ligands: Both monodentate Buchwald-type ligands and bidentate phosphines like BINAP have been successfully employed in nickel-catalyzed aminations.[7][16] Kinetic studies often point to the oxidative addition of the aryl halide to a Ni(0) species as the turnover-limiting step.[16]

  • "Naked Nickel" Systems: Recent developments have shown that "naked nickel" complexes, without specially designed phosphine or NHC ligands, can be competent catalysts for the amination of heteroaryl bromides, potentially operating through a Ni(I)/Ni(III) redox process.[18]

Comparative Performance Data

The following table summarizes expected performance for the amination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone with a representative secondary amine (morpholine), based on data from structurally related aryl bromides.

Catalyst System (Metal/Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Insights & CausalityReference(s)
Pd(OAc)₂ / XPhos NaOtBuToluene80-100>95%Highly general and efficient. The bulky, electron-rich ligand accelerates both oxidative addition and reductive elimination.[19]
Pd₂(dba)₃ / BINAP NaOtBuToluene10080-90%Effective, but may require higher temperatures or longer reaction times compared to monodentate Buchwald ligands for some substrates.[20][21]
Pd-PEPPSI-IPr (NHC) K₃PO₄Dioxane100>90%Thermally stable catalyst. The strong σ-donating NHC ligand ensures efficient oxidative addition.[9][10]
CuI / DMEDA K₂CO₃Dioxane11075-85%Cost-effective but often requires higher temperatures. The diamine ligand stabilizes the active Cu(I) species.[13]
CuI / N¹,N²-diaryl-diamine NaOMeDMSORT - 55>90%State-of-the-art Cu system. Anionic ligand design enables high reactivity at low temperatures, preserving sensitive functional groups.[14][22]
NiCl₂(dppp) / Zn NaOtBuDioxane10085-95%Excellent alternative to Pd. Bidentate phosphine stabilizes the Ni(0) active species.[7]
NiBr₂(dme) / "Naked" NaOtBuDMA100VariablePromising ligand-free approach, but scope with functionalized substrates like ketones may be less predictable.[18]

Recommended Experimental Protocols

The following protocols are optimized for the amination of the target substrate. All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Palladium/XPhos-Catalyzed Amination (High-Yield Standard)
  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (265 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add dry, degassed toluene (5 mL) followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: Copper/Diamine-Catalyzed Amination (Mild & Cost-Effective)
  • To an oven-dried Schlenk tube, add CuI (1.9 mg, 0.01 mmol, 1 mol%) and the N¹,N²-diarylbenzene-1,2-diamine ligand (e.g., L5 from Ref[14], 0.02 mmol, 2 mol%).

  • Add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (265 mg, 1.0 mmol).

  • Add sodium methoxide (NaOMe) (76 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add dry, degassed DMSO (2 mL) followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Seal the tube and stir the reaction mixture at 55 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Experimental_Workflow

Conclusion and Recommendations

For the amination of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the choice of catalyst system depends on the specific project goals, including cost, scalability, and tolerance for high temperatures.

  • For Maximum Reliability and Scope: Palladium catalysts supported by bulky, monodentate biaryl phosphine ligands like XPhos remain the gold standard. They offer high yields under relatively standard conditions and are compatible with a wide range of primary and secondary amines.

  • For Milder Conditions and Sensitive Substrates: The newly developed copper systems using anionic N¹,N²-diarylbenzene-1,2-diamine ligands are an exceptional choice. The ability to perform the coupling at or near room temperature is a significant advantage for complex molecules that may be prone to degradation.[23]

  • For Cost-Sensitive, Large-Scale Synthesis: Nickel-based catalysts present a compelling economic advantage. While optimization may be required, systems like NiCl₂(dppp) offer excellent performance and reduce reliance on precious metals.

Ultimately, the ligand is not merely an additive but a critical control element in transition metal-catalyzed amination. Its steric and electronic properties directly dictate the efficiency of key mechanistic steps, making rational ligand selection the most important parameter for achieving a successful C-N bond formation.

References

  • Nolan, S. P., et al. (1999). First Application of N-Heterocyclic Carbene Ligands in Aryl Amination. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]

  • Various Authors. (2018). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]

  • Miyake, G. M., et al. (2024). Excited-State Nickel-Catalyzed Amination of Aryl Bromides. KAUST Repository. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. [Link]

  • Cazin, C. S. J., et al. (2008). N-Heterocyclic Carbenes (NHCs) Containing N-C-Palladacycle Complexes: Synthesis and Reactivity in Aryl Amination Reactions. Organometallics. [Link]

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2016). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]

  • Martin, R., et al. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. [Link]

  • Blackmond, D. G., et al. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society. [Link]

  • Rueping, M., et al. (2024). Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. Organic Letters. [Link]

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]

  • Martin, R., et al. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. [Link]

  • Buchwald, S. L., et al. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Buchwald, S. L., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Various Authors. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • Doyle, A. G., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link]

  • Various Authors. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. [Link]

  • Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. DSpace@MIT. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. . [Link]

  • Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal. [Link]

  • Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Taillefer, M., et al. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]

  • Stradiotto, M. (2016). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. [Link]

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Semantic Scholar. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Various Authors. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Musa, S., et al. (2022). A Mechanistic Study of the Cobalt(I)-Catalyzed Amination of Aryl Halides: Effects of Metal and Ligand. Inorganic Chemistry. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • Organ, M. G., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Krska, S. W., et al. (2019). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]

Sources

Comparative

Divergent Strategies in Heterocyclic Synthesis: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone vs. 4-Bromophenylhydrazine

As drug discovery programs increasingly demand complex, multi-functionalized heterocyclic scaffolds, the choice of starting materials dictates the entire synthetic trajectory. Application scientists must choose between "...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly demand complex, multi-functionalized heterocyclic scaffolds, the choice of starting materials dictates the entire synthetic trajectory. Application scientists must choose between "bottom-up" construction using highly reactive nucleophilic building blocks, or "top-down" elaboration using pre-assembled, orthogonally functionalized scaffolds.

This guide provides an in-depth technical comparison between two distinct brominated building blocks: 4-bromophenylhydrazine (BPH) and 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (BPE) . By analyzing their mechanistic paradigms, orthogonal reactivity, and experimental workflows, researchers can optimize their synthetic routes for novel therapeutics.

Mechanistic Paradigms & Causality

The "Bottom-Up" Dinucleophile: 4-Bromophenylhydrazine (BPH)

BPH is a classic, highly reactive dinucleophile. Its utility lies in constructing the core of nitrogenous heterocycles from acyclic precursors. The terminal nitrogen of the hydrazine is highly nucleophilic, rapidly attacking carbonyls to form hydrazones.

In the synthesis of indoles, BPH relies on the [1]. The causality of this reaction is driven by acid catalysis: protonation of the hydrazone induces tautomerization to an ene-hydrazine. Heat then drives a [3,3]-sigmatropic rearrangement, breaking the weak N-N bond and forging a new C-C bond. Subsequent rearomatization and elimination of ammonia yield the indole core. Throughout this violent electronic reorganization, the para-bromo group remains a passive spectator, preserved entirely for late-stage functionalization.

BPH_Mechanisms BPH 4-Bromophenylhydrazine (Dinucleophile) Indole 5-Bromo-3H-indole (Fischer Synthesis) BPH->Indole + Ketone Acid Catalyst, Heat [3,3]-Sigmatropic Shift Pyrazole 1-(4-Bromophenyl)pyrazole (Cyclocondensation) BPH->Pyrazole + 1,3-Diketone EtOH, Reflux Double Condensation Ketone Aliphatic Ketone (e.g., 3-methyl-2-butanone) Diketone 1,3-Diketone

Figure 1: Divergent bottom-up heterocyclic synthesis pathways using 4-bromophenylhydrazine.

The "Top-Down" Orthogonal Scaffold: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (BPE)

In contrast to BPH, BPE represents a modern scaffold approach. It provides a pre-assembled, pharmacologically privileged pyrazole ring linked to an acetophenone moiety. Its power lies in chemical orthogonality .

The acetyl group acts as a pro-nucleophile. Under basic conditions, deprotonation yields an enolate that attacks electrophilic aryl aldehydes. The subsequent E1cB elimination is thermodynamically driven by the formation of an extended conjugated system, yielding a trans-chalcone. This chalcone is a highly versatile Michael acceptor, ready for cyclization into pyrimidines or secondary pyrazoles [2]. Crucially, the C4-bromo position on the pyrazole ring is electronically distinct and sterically shielded from the aldol chemistry, remaining completely inert during base-catalyzed condensations. This provides a reliable, orthogonal handle for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling.

BPE_Mechanisms BPE 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (Orthogonal Scaffold) Chalcone Chalcone Intermediate (Michael Acceptor) BPE->Chalcone + Aldehyde Base (NaOH/EtOH) Claisen-Schmidt Aldehyde Aryl Aldehyde Pyrimidine Pyrimidine-Pyrazole Hybrid (Cyclization) Chalcone->Pyrimidine + Guanidine HCl Base, Reflux Michael Addition/Cyclization Coupled C4-Aryl Pyrazole (Late-Stage Functionalization) Pyrimidine->Coupled + Aryl Boronic Acid Pd(PPh3)4, K2CO3 Suzuki-Miyaura Coupling

Figure 2: Top-down orthogonal functionalization of the BPE pyrazole scaffold.

Comparative Performance & Chemical Space

To rationally select between these reagents, scientists must evaluate their downstream chemical space and operational stability. BPH is highly reactive but prone to oxidation, typically requiring storage as a hydrochloride salt. BPE is a stable, crystalline solid that allows for highly modular library synthesis.

Feature4-Bromophenylhydrazine (BPH)1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (BPE)
Synthetic Paradigm Bottom-up core assemblyTop-down scaffold elaboration
Chemical Role DinucleophileElectrophile (Cross-coupling) & Pro-nucleophile
Primary Reactivity Condensation, [3,3]-Sigmatropic shiftClaisen-Schmidt condensation, Suzuki coupling
Downstream Space Indoles, Pyrazoles, TriazolesChalcones, Pyrimidines, Isoxazoles, Biphenyls
Orthogonality Low (Hydrazine dominates reactivity)High (Acetyl and Bromo react independently)
Typical Yields 60–85% (Reaction dependent)75–95% (Aldol), 65–80% (Cyclization)
Handling/Stability Sensitive to oxidation (HCl salt used)Stable, crystalline solid

Experimental Workflows (Self-Validating Protocols)

The following protocols demonstrate the practical application of both reagents. Each workflow is designed as a self-validating system, ensuring that intermediate success can be macroscopically and analytically verified before proceeding.

Protocol A: Microwave-Assisted Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole via BPH

Objective: Construct a functionalized indole core using BPH while suppressing tar formation [1].

  • Reaction Assembly: In a 10 mL microwave vial, combine 4-bromophenylhydrazine hydrochloride (1.0 mmol) and 3-methyl-2-butanone (1.2 mmol) in 3 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose: it acts as the solvent and provides the necessary acidic protons to catalyze the tautomerization of the hydrazone to the ene-hydrazine, lowering the activation energy for the [3,3]-sigmatropic shift.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 15 minutes.

    • Causality: Microwave dielectric heating ensures rapid, homogeneous energy transfer. This outcompetes the thermal degradation of the sensitive hydrazine, leading to higher yields and cleaner profiles than conventional reflux.

  • Self-Validation (TLC & Visual): Cool the vial. The reaction is complete when TLC (Hexane:EtOAc 4:1) shows the disappearance of the hydrazone intermediate. A macroscopic indicator of success is the precipitation of ammonium chloride upon cooling, a byproduct of the cyclization.

  • Workup & Confirmation: Neutralize the mixture with saturated aqueous NaHCO3​ until pH 8. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate. Validate the structure via 1H NMR, looking for the characteristic singlet of the gem-dimethyl group at ~1.3 ppm and the disappearance of the hydrazine N-H protons.

Protocol B: Synthesis of Pyrimidine-Pyrazole Hybrids via BPE

Objective: Exploit the orthogonal reactivity of BPE to build a multi-ring system without disturbing the bromo-handle [2].

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

  • Reaction Assembly: Dissolve BPE (1.0 mmol) and benzaldehyde (1.0 mmol) in 5 mL of absolute ethanol. Add 1 mL of 10% aqueous NaOH dropwise.

    • Causality: NaOH deprotonates the alpha-carbon of the acetyl group. The resulting enolate attacks the benzaldehyde. The basic conditions strongly favor the subsequent E1cB dehydration, driven by the thermodynamic stability of the fully conjugated trans-chalcone.

  • Self-Validation: Stir at room temperature for 4 hours. A thick, brightly colored (usually yellow/orange) precipitate will form. This color change is a direct macroscopic validation of extended π -conjugation. Filter and wash with cold ethanol.

Step 2: Pyrimidine Cyclization

  • Reaction Assembly: Suspend the isolated chalcone (0.5 mmol) and guanidine hydrochloride (0.75 mmol) in 5 mL of absolute ethanol. Add sodium ethoxide (NaOEt) (1.0 mmol).

    • Causality: NaOEt is required to neutralize the guanidine hydrochloride, liberating the free guanidine base. The free base then undergoes a double nucleophilic attack: an initial Michael addition to the chalcone's β -carbon, followed by intramolecular cyclization at the carbonyl.

  • Reflux & Oxidation: Reflux for 8 hours. The initial cyclization forms a dihydropyrimidine, which spontaneously oxidizes in air under reflux conditions to form the fully aromatic pyrimidine.

  • Self-Validation & Confirmation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate. Validate orthogonality via LC-MS; the mass spectrum must retain the characteristic M / M+2 isotopic signature (1:1 ratio) of the intact bromine atom, confirming it survived the harsh basic condensations and is ready for Suzuki coupling.

References

  • Bartkus, M. R., Kleiziene, N., Bieliauskas, A., & Šačkus, A. (2023). "Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles." Molecules.
  • Mentese, E., et al. (2016). "Synthesis of Some New Pyrazoles." Süleyman Demirel University Journal of Natural and Applied Sciences (DergiPark).[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Executive Summary & Chemical Hazard Profile 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a halogenated pyrazole derivative frequently utilized as a critical building block in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Hazard Profile

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a halogenated pyrazole derivative frequently utilized as a critical building block in pharmaceutical synthesis and drug discovery. While stable under standard laboratory conditions, its molecular structure necessitates rigorous handling protocols.

Mechanistic Hazard Causality: The compound carries specific Global Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The core danger lies in its structure; the addition of the bromine atom to the pyrazole ring significantly increases the molecule's lipophilicity (LogP). While it is a solid powder at room temperature, dissolving this compound in common aprotic organic solvents (such as DMSO, DMF, or dichloromethane) creates a highly bioavailable solution. The solvent acts as a penetration enhancer, rapidly carrying the lipophilic bromo-pyrazole moiety across the stratum corneum of the skin and into systemic circulation.

Personal Protective Equipment (PPE) Framework

Under OSHA 29 CFR 1910.132, a thorough hazard assessment dictates that standard laboratory PPE is insufficient for handling highly lipophilic irritants dissolved in aprotic solvents[2]. The following self-validating PPE system is required to sever the chain of exposure.

PPE Specifications & Justification
PPE CategorySpecificationMechanistic Justification & Causality
Dermal (Hands) Double-gloving: 4-mil Nitrile (inner) + 8-mil Nitrile or Butyl rubber (outer)Nitrile protects against solid particulates. However, DMSO rapidly permeates standard nitrile. Double-gloving allows the outer glove to be immediately doffed upon solvent splash, while the inner glove maintains the sterile barrier[3].
Ocular ANSI Z87.1 Chemical Splash GogglesSafety glasses with side shields are inadequate. Fine halogenated powders can aerosolize via electrostatic charge during transfer, bypassing standard glasses and causing severe ocular irritation (H319)[1].
Body Flame-Resistant (FR) Lab Coat with knit cuffs; Closed-toe non-porous shoesKnit cuffs prevent sleeves from dragging through spilled powder. The FR rating protects against secondary ignition if the ethanone derivative is used in a highly exothermic downstream reaction.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling occurs outside a validated fume hood, mitigating the inhalation of irritating dust particulates (H335)[1].

Operational Workflow & Handling Protocol

To ensure scientific integrity and safety, every operational step must function as a self-validating system. Do not proceed to the next step unless the previous validation check is successful.

Phase 1: Pre-Operational Validation

  • Engineering Control Check: Before opening the reagent bottle, verify the chemical fume hood's digital monitor displays a face velocity between 80–100 feet per minute (fpm).

    • Self-Validation: If the monitor is uncalibrated, alarming, or reads below 80 fpm, the system is unsafe. Halt operations immediately.

  • Static Dissipation: Halogenated powders readily accumulate static charge. Pass a piezoelectric anti-static gun over the analytical balance and disposable weigh boat to neutralize surface charges.

    • Causality: This prevents the fine powder from aerosolizing or "jumping" out of the boat, which could cause external contamination or inhalation exposure.

Phase 2: Material Transfer 3. Weighing: Using a clean, grounded stainless-steel spatula, transfer the required mass of the compound into an anti-static weigh boat. 4. Solubilization: Transfer the solid to the reaction vessel strictly inside the fume hood. If dissolving in an aprotic solvent (e.g., DMSO), add the solvent slowly.

  • Causality: Keeping the solubilization step inside the hood prevents accidental splashing of the highly bioavailable, skin-penetrating mixture onto the researcher.

Phase 3: Decontamination 5. Tool Cleaning: Rinse the spatula with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container before removing it from the hood environment.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this procedural cleanup and disposal methodology.

Spill Response Protocol:

  • Assessment & Isolation: Immediately step back and assess the state of the spill (solid powder vs. dissolved solution). Verify your respiratory and ocular PPE are fully intact.

  • Solid Spill Containment: Do not dry sweep the powder. Dry sweeping will aerosolize the irritant. Instead, lightly mist the spilled powder with water or a 10% ethanol/water solution to suppress dust. Wipe up the dampened powder using absorbent lab wipes.

  • Solution Spill Containment: If the compound is dissolved in a solvent, surround the spill with an inert, non-reactive absorbent (e.g., diatomaceous earth or vermiculite).

  • Surface Decontamination: Wash the affected area with warm soapy water, followed by an isopropanol wipe to remove any residual lipophilic residue.

EPA Hazardous Waste Disposal Plan: Under EPA 40 CFR 262 (Subpart K for Academic and Research Laboratories), strict chemical segregation is legally required[4].

  • Halogenated Segregation: All waste containing 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone must be deposited into a clearly labeled "Halogenated Organic Waste" container.

  • Causality: Mixing brominated compounds with non-halogenated waste streams can lead to highly exothermic side reactions and violates EPA incineration protocols, risking severe facility fines and dangerous pressure buildup in waste carboys[4].

Visualizations

HandlingWorkflow Start Hazard Assessment (OSHA 1910.132) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Verify Fume Hood (80-100 fpm) PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Spill Spill Detected? Solvent->Spill Cleanup Wet-Wipe Solid / Absorb Solvent Spill->Cleanup Yes Proceed Execute Reaction Spill->Proceed No Waste EPA Subpart K HazWaste Disposal Cleanup->Waste Proceed->Waste Post-Reaction

Workflow for safe handling and spill response of halogenated pyrazole derivatives.

References

  • "1555057-60-7|1-[5-Bromo-2-(1h-pyrazol-1-yl)phenyl ... - BLDpharm", BLD Pharm,
  • "Personal Protective Equipment Subpart I 29 CFR 1910.
  • "Guidelines for the selection of gloves for the workplace.", National Institute for Occupational Safety and Health (NIOSH) via PubMed,
  • "Regulations for Hazardous Waste Generated at Academic Laboratories", U.S. Environmental Protection Agency (EPA),

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
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